Juvenimicin A2
Description
Structure
2D Structure
Properties
CAS No. |
61417-47-8 |
|---|---|
Molecular Formula |
C30H51NO8 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione |
InChI |
InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+ |
InChI Key |
NMAABBNXENXPAD-VAWYXSNFSA-N |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Juvenimicin A2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenimicin A2 is a 16-membered macrolide antibiotic, part of a larger complex of eight related compounds (Juvenimicins A1-A4 and B1-B4) first identified from the fermentation broth of the actinomycete Micromonospora chalcea var. izumensis.[1] This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including postulated experimental protocols based on the original findings and general methodologies for natural product isolation. It also details the compound's mechanism of action as an inhibitor of bacterial protein synthesis and presents this information in a structured format for clarity and ease of use by researchers in the field of antibiotic drug discovery and development.
Discovery and Producing Organism
This compound was first reported in 1976 as a component of a novel antibiotic complex produced by the actinomycete strain No. T-1124.[2] Taxonomic studies of this strain led to its classification as a new variety, Micromonospora chalcea var. izumensis.[2] This microorganism is the natural source of the eight juvenimicin compounds.
Chemical Structure and Physicochemical Properties
This compound is a macrolide antibiotic with a 16-membered lactone ring. Its molecular formula is C30H51NO8, and it has a molecular weight of 553.73 g/mol . The structure of this compound is closely related to the other components of the juvenimicin complex, particularly Juvenimicin A3 (also known as rosamicin). The key structural difference is the presence of a methyl group at the C-6 position in this compound, whereas Juvenimicin A3 possesses a formylmethyl group at the same position.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H51NO8 |
| Molecular Weight | 553.73 |
| Class | 16-membered macrolide antibiotic |
| Producing Organism | Micromonospora chalcea var. izumensis |
Experimental Protocols
While the original 1976 publications provide an outline, they lack the detailed, step-by-step protocols common in modern literature. The following sections describe a representative experimental workflow for the fermentation, isolation, and purification of this compound based on the available information and established methods for macrolide antibiotic recovery from actinomycetes.
Fermentation of Micromonospora chalcea var. izumensis
The production of juvenimicins is carried out by submerged fermentation of Micromonospora chalcea var. izumensis. The production of the juvenimicin complex is reportedly enhanced by the addition of ferrous sulfate and magnesium sulfate to the fermentation medium.
Table 2: Representative Fermentation Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.02 |
| CaCO3 | 2.0 |
| pH | 7.0-7.2 |
Fermentation Conditions:
-
Inoculum: A vegetative culture of M. chalcea var. izumensis grown for 48-72 hours.
-
Fermentor: 10 L stirred-tank bioreactor.
-
Temperature: 28-30 °C.
-
Agitation: 200-300 rpm.
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
Fermentation time: 7-10 days.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography to separate it from the other seven juvenimicin components and other metabolites.
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Step-by-Step Protocol:
-
Extraction:
-
The whole fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
The supernatant is adjusted to a basic pH (8.0-9.0) and extracted three times with an equal volume of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
-
-
Silica Gel Chromatography:
-
The crude extract is adsorbed onto silica gel and subjected to column chromatography.
-
The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the juvenimicin complex.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with the juvenimicin complex are pooled and concentrated.
-
The mixture is then subjected to preparative reverse-phase HPLC (C18 column).
-
A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is used to separate the individual juvenimicin components.
-
Fractions corresponding to the peak of this compound are collected.
-
-
Final Purification and Characterization:
-
The collected fractions are pooled, and the solvent is evaporated.
-
The purity of the isolated this compound is assessed by analytical HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.
-
Quantitative Data
Specific quantitative data, such as the production titer (mg/L) of this compound from the fermentation of Micromonospora chalcea var. izumensis and the percentage yield at each purification step, are not available in the reviewed literature. Similarly, detailed spectroscopic data from modern high-resolution NMR and mass spectrometry analyses are not publicly documented. Researchers aiming to work with this compound would need to perform these characterizations upon successful isolation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a 16-membered macrolide antibiotic, this compound is believed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism of action is common to other macrolides and involves the binding of the antibiotic to the 50S subunit of the bacterial ribosome.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
Caption: Mechanism of action of this compound.
The binding of this compound to the 50S ribosomal subunit is thought to occur within the nascent peptide exit tunnel. This interaction sterically hinders the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein synthesis, which is bacteriostatic and at higher concentrations can be bactericidal.
Conclusion
This compound is a member of a unique family of 16-membered macrolide antibiotics with potential for further investigation. This technical guide provides a framework for its production and isolation, based on the original discovery and general principles of natural product chemistry. The lack of detailed, modern quantitative and spectroscopic data in the public domain highlights an opportunity for further research to fully characterize this compound and explore its therapeutic potential. The elucidation of its specific interactions with the bacterial ribosome could also inform the rational design of new macrolide antibiotics to combat the growing threat of antimicrobial resistance.
References
An In-Depth Technical Guide to Juvenimicin A2 from Micromonospora chalcea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the macrolide antibiotic Juvenimicin A2, produced by the actinobacterium Micromonospora chalcea. It covers the producing organism, biosynthesis of the compound, its physicochemical properties, and biological activity, with a focus on quantitative data and detailed experimental methodologies.
The Producing Organism: Micromonospora chalcea
Micromonospora chalcea is a Gram-positive, spore-forming bacterium belonging to the family Micromonosporaceae.[1] Members of this genus are widely distributed in soil and aquatic environments and are known producers of a variety of secondary metabolites with important medical applications, including antibiotics and anticancer agents.[1][2]
Morphological Characteristics: On agar plates, Micromonospora colonies are typically characterized by their red, orange, or brown pigmentation, which often darkens to black upon sporulation.[2] Microscopically, they exhibit a non-branched vegetative mycelium that develops into a branched reproductive mycelium bearing single spores.[2]
Isolation of Micromonospora chalcea
The selective isolation of Micromonospora species from environmental samples like soil is a critical first step. Various methods have been developed to enhance the recovery of these relatively slow-growing actinomycetes while suppressing the growth of faster-growing bacteria and fungi.
Experimental Protocol: Selective Isolation from Soil
This protocol is a composite of established methods for the selective isolation of Micromonospora.
1. Soil Sample Pretreatment (choose one):
-
Dry Heat Treatment: Dry the soil sample at 40-45°C for 2-16 hours. This reduces the number of vegetative bacterial cells.
-
Phenol Treatment: Prepare a 1.5% (v/v) phenol solution. Add 1 ml of this solution to 1 gram of soil suspended in 9 ml of sterile water. Incubate for 10-30 minutes at room temperature with occasional shaking. This treatment is effective in reducing the number of contaminating bacteria.
-
Tunicamycin Treatment: A selective medium containing 25 to 50 micrograms per ml of tunicamycin can be used to preferentially isolate Micromonospora.[3]
2. Serial Dilution and Plating:
-
Following pretreatment, prepare a serial dilution of the soil suspension in sterile water (e.g., 10⁻¹, 10⁻², 10⁻³).
-
Plate 0.1 ml of each dilution onto a selective agar medium.
3. Selective Media:
-
Humic Acid-Vitamin (HV) Agar: This medium is often used for the isolation of rare actinomycetes.
-
Composition: Humic acid (1.0 g), Na₂HPO₄ (0.5 g), KCl (1.7 g), MgSO₄·7H₂O (0.05 g), FeSO₄·7H₂O (0.01 g), CaCO₃ (0.02 g), Vitamin solution (1 ml), Agar (18 g), Distilled water (1 L). Adjust pH to 7.2.
-
Vitamin Solution: Thiamine-HCl (50 mg), Riboflavin (50 mg), Niacin (50 mg), Pyridoxine-HCl (50 mg), Inositol (50 mg), Calcium pantothenate (50 mg), p-Aminobenzoic acid (50 mg), Biotin (25 mg) in 100 ml of distilled water.
-
-
Supplement the medium with antifungal agents such as cycloheximide (50 µg/ml) and nystatin (50 µg/ml) to inhibit fungal growth.
4. Incubation:
-
Incubate the plates at 28-30°C for 2-4 weeks.
-
Observe the plates regularly for the appearance of small, pigmented, and often tough colonies characteristic of Micromonospora.
5. Sub-culturing and Identification:
-
Isolate individual colonies onto fresh agar plates to obtain pure cultures.
-
Identify the isolates based on their morphological characteristics (colony morphology, spore formation) and further confirm using 16S rRNA gene sequencing.
Biosynthesis of this compound
This compound is a 16-membered macrolide antibiotic. Its biosynthesis is orchestrated by a large, multi-enzymatic complex encoded by a biosynthetic gene cluster (BGC). The core structure is assembled by a Type I polyketide synthase (PKS), followed by tailoring reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases.
Key Enzymatic Steps:
-
Polyketide Chain Assembly: The PKS enzymes catalyze the sequential condensation of small carboxylic acid units (e.g., acetate, propionate) to form the polyketide backbone of the macrolactone ring.
-
Tailoring Reactions: After the formation of the initial macrolactone, a series of post-PKS modifications occur. For this compound, this includes oxidations and glycosylation. The structural difference between this compound and A3 lies at position 6, where A2 has a methyl group and A3 possesses a formylmethyl group, indicating the action of specific tailoring enzymes.[4]
Logical Relationship of Biosynthetic Steps
Caption: Logical workflow of this compound biosynthesis.
Production of this compound
The production of this compound is typically achieved through submerged fermentation of Micromonospora chalcea. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the antibiotic.
Experimental Protocol: Fermentation
This protocol is based on general knowledge of macrolide production by Micromonospora and specific information regarding the stimulation of juvenimicin production.
1. Inoculum Preparation:
-
Inoculate a loopful of a pure culture of Micromonospora chalcea into a 250 ml flask containing 50 ml of a seed medium.
-
Seed Medium Composition (g/L): Glucose (10), Soluble starch (20), Yeast extract (5), Peptone (5), CaCO₃ (1). Adjust pH to 7.0.
-
Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
2. Production Fermentation:
-
Inoculate a production medium with 5-10% (v/v) of the seed culture.
-
Production Medium Composition (g/L): Soluble starch (50), Glucose (20), Soybean meal (20), Yeast extract (2), CaCO₃ (3), FeSO₄·7H₂O (0.05), MgSO₄·7H₂O (0.5). Adjust pH to 7.2. The addition of ferrous sulfate and magnesium sulfate has been shown to stimulate juvenimicin production.[3]
-
Carry out the fermentation in a suitable fermenter at 28-30°C for 5-7 days with controlled aeration and agitation.
Experimental Workflow for Production and Isolation
Caption: General workflow for this compound production and isolation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₁NO₈ |
| Monoisotopic Mass | 553.36145 Da |
Data sourced from PubChem.
Extraction and Purification of this compound
The recovery of this compound from the fermentation broth involves extraction and chromatographic purification steps.
Experimental Protocol: Extraction and Purification
This is a generalized protocol for the purification of macrolide antibiotics from fermentation broth.
1. Broth Preparation:
-
At the end of the fermentation, adjust the pH of the whole broth to 8.0-8.5.
-
Separate the mycelium from the broth by centrifugation or filtration. The supernatant contains the dissolved this compound.
2. Solvent Extraction:
-
Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Pool the organic extracts.
3. Back-Extraction:
-
Extract the pooled organic phase with an acidic aqueous solution (e.g., 0.1 M HCl) to transfer the basic macrolide into the aqueous phase.
-
Adjust the pH of the aqueous extract to neutral (pH 7.0).
4. Further Purification:
-
Concentrate the aqueous extract under reduced pressure.
-
Subject the concentrated extract to column chromatography. A common choice is a silica gel column, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and bioassay against a susceptible organism (e.g., Staphylococcus aureus).
-
Pool the active fractions and concentrate to yield purified this compound.
Biological Activity of this compound
This compound is a macrolide antibiotic and, as such, is expected to exhibit activity primarily against Gram-positive bacteria. The mechanism of action for macrolides generally involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, the following table provides representative MIC ranges for other 16-membered macrolides against key pathogenic bacteria to serve as a reference.
| Target Organism | Representative MIC Range (µg/mL) for 16-membered Macrolides |
| Staphylococcus aureus | 0.5 - 4 |
| Streptococcus pneumoniae | 0.06 - 2 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Note: Gram-negative bacteria like E. coli and P. aeruginosa are generally resistant to macrolides due to the impermeability of their outer membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
-
Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Signaling Pathway: Macrolide Mechanism of Action
Caption: Mechanism of action of macrolide antibiotics.
References
- 1. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. Studies on juvenimicin, a new antibiotic. I. Taxonomy, fermentation and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Potent Macrolide: A Technical Guide to the Biosynthesis of Juvenimicin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2, a member of the 16-membered macrolide antibiotic family, exhibits significant antibacterial activity. Its complex structure, assembled through a sophisticated biosynthetic pathway, presents a compelling case study for natural product biosynthesis and a potential platform for the development of novel antibiotic derivatives. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic machinery, genetic architecture, and experimental methodologies that underpin its creation. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug discovery.
I. The Biosynthetic Blueprint: From Precursors to a Macrolide Core
The biosynthesis of this compound commences with the construction of its macrolactone core, a 16-membered ring known as tylactone. This intricate process is orchestrated by a Type I Polyketide Synthase (PKS) system, a multi-modular enzymatic assembly line encoded within the juvenimicin biosynthetic gene cluster (BGC) from Micromonospora chalcea (GenBank Accession: MF033535).[1]
The PKS modules catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA, propionyl-CoA, malonyl-CoA, and methylmalonyl-CoA, to build the growing polyketide chain. The terminal modules of the juvenimicin PKS, JuvEIV and JuvEV, are responsible for the final elongation and cyclization steps, releasing the tylactone core.[1]
II. Tailoring the Core: Glycosylation and Oxidative Modifications
Following the formation of the tylactone macrocycle, a series of post-PKS modifications occur to yield the final active compound, this compound. These tailoring reactions are crucial for the biological activity of the antibiotic.
-
Glycosylation: The first committed step after the formation of the tylactone ring is the attachment of a desosamine sugar moiety. This reaction is catalyzed by a glycosyltransferase encoded within the juvenimicin BGC. The glycosylated intermediate, 5-O-mycaminosyl-tylactone (OMT), is a key branch point in the pathway.
-
Oxidative Tailoring: Subsequent to glycosylation, the macrolide scaffold undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. The juvenimicin BGC encodes two key P450 enzymes, JuvC and JuvD.[1] These enzymes exhibit high sequence identity to RosC and RosD from the rosamicin biosynthetic pathway, suggesting analogous functions.[1][2]
The precise order of these tailoring steps is critical. Based on studies of the homologous rosamicin pathway, it is proposed that for the biosynthesis of compounds like this compound, which lack the C12-C13 epoxide, the pathway proceeds through intermediates that are substrates for JuvC but bypass the action of JuvD.[1][3]
III. The Biosynthesis Pathway of this compound: A Step-by-Step Elucidation
The proposed biosynthetic pathway for this compound is a linear progression of enzymatic reactions, beginning with the formation of the tylactone core and culminating in the mature antibiotic.
Caption: Proposed biosynthetic pathway of this compound.
IV. Quantitative Analysis of this compound Biosynthesis
While comprehensive kinetic data for every enzyme in the this compound pathway is not yet available, studies on chemoenzymatic synthesis and homologous pathways provide valuable quantitative insights.
| Enzyme/Process | Substrate(s) | Product(s) | Yield/Efficiency | Reference |
| JuvEIV & JuvEV | Synthetically derived hexaketide | Tylactone | High conversion | [1] |
| TylI-RhFRED (JuvC homolog) | 5-O-mycaminosyl-tylactone | Juvenimicin B1 (C20 alcohol) & M-4365 G2 (C20 aldehyde) | 61% isolated yield of Juvenimicin B1 | [2] |
| RosD (JuvD homolog) | 20-deoxo-20-dihydro-12,13-deepoxyrosamicin | 20-deoxo-20-dihydrorosamicin | - | [3] |
| RosC (JuvC homolog) | 20-deoxo-20-dihydrorosamicin | Rosamicin (via hydroxylation and dehydrogenation) | - | [3] |
V. Experimental Protocols
This section outlines the general methodologies employed in the study of this compound and related macrolide biosyntheses.
A. Heterologous Expression and Purification of PKS Modules and Tailoring Enzymes
Objective: To produce and purify the enzymes of the this compound biosynthetic pathway for in vitro characterization.
Protocol:
-
Gene Amplification and Cloning: The genes encoding the target enzymes (e.g., juvEIV, juvEV, juvC, juvD, glycosyltransferase) are amplified from the genomic DNA of Micromonospora chalcea by PCR. The amplified genes are then cloned into an appropriate expression vector, such as pET-28a(+), which often includes an affinity tag (e.g., 6xHis-tag) for purification.[5]
-
Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).[5] A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Gene expression is induced by the addition of IPTG when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 16-18°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted with a buffer containing a high concentration of imidazole.[5]
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.
Caption: General workflow for heterologous protein expression and purification.
B. In Vitro Reconstitution of Biosynthetic Steps
Objective: To biochemically characterize the function of individual enzymes and reconstitute portions of the biosynthetic pathway in a controlled environment.
Protocol for a P450 Monooxygenase Assay (e.g., JuvC or JuvD):
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified P450 enzyme, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., 5-O-mycaminosyl-tylactone), and a cofactor regeneration system. For P450s, this typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or the enzyme. The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The organic layer, containing the product, is separated from the aqueous layer.
-
Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
Caption: Workflow for an in vitro P450 monooxygenase assay.
C. In Vitro Glycosyltransferase Assay
Objective: To determine the activity and substrate specificity of the glycosyltransferase involved in this compound biosynthesis.
Protocol:
-
Reaction Setup: The assay is typically performed in a buffer containing the purified glycosyltransferase, the acceptor substrate (tylactone), and the activated sugar donor (e.g., TDP-desosamine).
-
Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.
-
Detection: The formation of the glycosylated product can be monitored using various methods. A common approach is a colorimetric assay where the release of a nucleotide diphosphate (e.g., TDP) is coupled to a phosphatase reaction, and the liberated inorganic phosphate is quantified using a malachite green-based reagent.[6][7]
-
Analysis: The absorbance is measured at a specific wavelength (e.g., ~620-660 nm), and the amount of product formed is calculated from a standard curve.
VI. Conclusion and Future Perspectives
The biosynthesis of this compound is a testament to the intricate and efficient enzymatic machinery evolved by microorganisms to produce complex, biologically active molecules. A thorough understanding of this pathway, from the genetic blueprint to the function of individual enzymes, provides a powerful toolkit for synthetic biologists and medicinal chemists. The methodologies outlined in this guide serve as a foundation for further investigation into this fascinating biosynthetic pathway. Future research efforts focused on the detailed kinetic characterization of all enzymes, the elucidation of regulatory mechanisms governing the expression of the biosynthetic gene cluster, and the exploration of the substrate flexibility of the tailoring enzymes will undoubtedly pave the way for the engineered biosynthesis of novel and more potent macrolide antibiotics.
References
- 1. Function of Cytochrome P450 Enzymes RosC and RosD in the Biosynthesis of Rosamicin Macrolide Antibiotic Produced by Micromonospora rosaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C-H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Juvenimicin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenimicin A2, a member of the macrolide antibiotic family, is produced by the bacterium Micromonospora chalcea var. izumensis.[1] While specific in-depth research on this compound is limited in publicly available literature, its structural classification as a 16-membered macrolide provides a strong foundation for understanding its mechanism of action. This guide synthesizes the known principles of macrolide antibiotic function to propose the putative mechanism of this compound, outlines the experimental protocols required to validate these hypotheses, and presents the expected quantitative data in a structured format. The primary mode of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. This document serves as a comprehensive resource for researchers seeking to investigate the precise molecular interactions and inhibitory properties of this compound.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a macrolide antibiotic, this compound is presumed to exert its antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The canonical mechanism for macrolides involves binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding event sterically obstructs the passage of the elongating polypeptide chain, leading to a premature termination of translation.
The following diagram illustrates the proposed signaling pathway of this compound's interaction with the bacterial ribosome, leading to the inhibition of protein synthesis.
Quantitative Data on Antibacterial Activity
| Parameter | Description | Expected Range (based on related macrolides) | Significance |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the antibiotic that prevents visible growth of a microorganism. | 0.1 - 100 µg/mL | Defines the potency of the antibiotic against specific bacterial strains. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the antibiotic that kills 99.9% of the initial bacterial inoculum. | 2x - 4x MIC | Differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. |
| Inhibition Constant (Ki) | A measure of the binding affinity of the antibiotic to its target (the ribosome). | Nanomolar (nM) to low micromolar (µM) | Quantifies the strength of the interaction between this compound and the ribosome. |
| Half-maximal Inhibitory Concentration (IC50) | The concentration of the antibiotic required to inhibit a biological process (e.g., protein synthesis) by 50%. | Low micromolar (µM) | Provides a functional measure of the antibiotic's inhibitory potency in a biochemical assay. |
Detailed Experimental Protocols
To elucidate the specific mechanism of action of this compound, a series of biochemical and structural biology experiments are required. The following sections detail the methodologies for key experiments.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay is fundamental for determining the IC50 value of this compound for protein synthesis inhibition. A commercially available bacterial IVTT kit is typically used.
Experimental Workflow:
Protocol:
-
Reaction Setup: Prepare a master mix containing the components of a bacterial in vitro transcription-translation system (e.g., E. coli S30 extract, amino acids, energy source, and a reporter plasmid such as pBEST-luc).
-
Antibiotic Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Aliquot the IVTT master mix into a 96-well plate. Add the diluted this compound to the respective wells. Include positive (no antibiotic) and negative (no DNA template) controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Plot the reporter signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Ribosome Binding Assay
This assay quantifies the binding affinity (Kd) of this compound to the bacterial ribosome. A common method is a competition assay using a fluorescently labeled macrolide.
Protocol:
-
Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through sucrose gradient centrifugation.
-
Fluorescent Probe: Utilize a fluorescently labeled macrolide antibiotic (e.g., BODIPY-erythromycin) as a probe.
-
Competition Setup: In a microplate, combine a fixed concentration of 70S ribosomes and the fluorescent probe. Add increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well. The binding of the large ribosome to the small fluorescent probe results in a high polarization signal. Competition by unlabeled this compound will displace the probe and decrease the polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound to determine the Ki or Kd value.
Toeprinting Assay
A toeprinting assay can identify the specific site of ribosome stalling on an mRNA transcript induced by this compound.
Protocol:
-
Template Preparation: Prepare a linear DNA template containing a T7 promoter followed by a specific open reading frame.
-
In Vitro Translation: Set up an in vitro translation reaction using a purified system (e.g., PURE system) with the DNA template, ribosomes, tRNAs, and amino acids. Add this compound to the reaction.
-
Primer Extension: After a short incubation to allow for translation initiation and elongation, add a radiolabeled or fluorescently labeled primer that anneals downstream of the potential stalling site. Add reverse transcriptase to synthesize cDNA.
-
Analysis: The reverse transcriptase will stop at the position of the stalled ribosome. Analyze the length of the cDNA products on a denaturing polyacrylamide gel. The length of the "toeprint" fragment will map the precise location of the ribosome stall site on the mRNA.
Structural Elucidation of the Binding Site
To visualize the precise interactions between this compound and the ribosome at an atomic level, cryo-electron microscopy (cryo-EM) is the state-of-the-art technique.
Experimental Workflow for Cryo-EM:
A high-resolution cryo-EM structure of the this compound-ribosome complex would reveal the specific amino acid and nucleotide residues involved in binding, the conformation of the bound antibiotic, and any conformational changes in the ribosome upon binding. This structural information is invaluable for understanding the precise mechanism of inhibition and for the rational design of novel, more potent derivatives.
Conclusion
While direct experimental data for this compound is currently sparse, its classification as a 16-membered macrolide antibiotic provides a robust framework for predicting its mechanism of action. It is highly probable that this compound inhibits bacterial growth by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel, thereby halting protein synthesis. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive investigation of this compound's mechanism, from determining its inhibitory potency to visualizing its atomic-level interactions with the ribosome. The successful execution of these studies will not only illuminate the specific molecular details of this antibiotic but also contribute to the broader understanding of macrolide-ribosome interactions, aiding in the development of next-generation antibacterial agents.
References
The Antibacterial Spectrum of Juvenimicin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2 is a macrolide antibiotic produced by the actinomycete Micromonospora chalcea var. izumensis.[1] As a member of the juvenimicin complex, it is part of a family of structurally related compounds that exhibit antibacterial properties. While detailed quantitative data on the antibacterial spectrum of this compound is not extensively available in public literature, this guide provides a comprehensive overview based on existing research on the juvenimicin family and the closely related, well-characterized compound, Juvenimicin A3 (also known as Rosamicin). This document outlines the qualitative antibacterial activity, presents a surrogate data set for a closely related compound, details relevant experimental protocols, and visualizes key workflows and mechanisms of action.
Antibacterial Spectrum: Qualitative Overview
The juvenimicin complex, including this compound, is known to be active primarily against Gram-positive bacteria. Research on the producing organism, Micromonospora chalcea var. izumensis, has indicated that the antibiotic complex it produces demonstrates inhibitory effects on this class of bacteria. Among the juvenimicins, Juvenimicin A3 (Rosamicin) has been identified as having the most potent antimicrobial activity, with effectiveness against a range of Gram-positive bacteria and some Gram-negative bacteria.[2]
Quantitative Data: Antibacterial Spectrum of Juvenimicin A3 (Rosamicin)
In the absence of specific minimum inhibitory concentration (MIC) data for this compound, the following table summarizes the in vitro activity of the closely related compound, Juvenimicin A3 (Rosamicin). This data is provided as a comparative reference, given the structural similarity between the two molecules. Rosamicin has been shown to be effective against various strains of Staphylococcus aureus, Staphylococcus epidermidis, enterococci, viridans streptococci, and group A streptococci at concentrations ranging from 0.02 to 4.0 µg/ml.[3] It has also demonstrated greater activity against Enterobacteriaceae and Pseudomonas at an alkaline pH compared to erythromycin.[3]
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 0.02 - 4.0 | [3] |
| Staphylococcus epidermidis | - | 0.02 - 4.0 | [3] |
| Enterococci | - | 0.02 - 4.0 | [3] |
| Viridans streptococci | - | 0.02 - 4.0 | [3] |
| Group A streptococci | - | 0.02 - 4.0 | [3] |
| Enterobacteriaceae | - | More active than erythromycin at pH 7.2 | [3] |
| Pseudomonas | - | More active than erythromycin at pH 7.2 | [3] |
Disclaimer: This data pertains to Juvenimicin A3 (Rosamicin) and should be considered as indicative rather than a direct representation of the antibacterial spectrum of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of an antimicrobial agent, which is applicable for assessing the antibacterial spectrum of this compound.
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) at a concentration of 10 mg/mL.
-
The stock solution should be stored at -20°C or lower.
2. Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacterial inoculum, no antibiotic) and a negative control (broth only) on each plate.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
General Mechanism of Action of Macrolide Antibiotics
Caption: General mechanism of action for macrolide antibiotics.
References
Juvenimicin A2: A Technical Guide for Researchers
An in-depth overview of the physical, chemical, and biological properties of the macrolide antibiotic, Juvenimicin A2.
This technical guide provides a comprehensive overview of this compound, a macrolide antibiotic of interest to researchers, scientists, and drug development professionals. The information is compiled from available scientific literature, focusing on its core physical and chemical properties, biological activity, and the methodologies for its study.
Core Physical and Chemical Properties
This compound is a member of the juvenimicin complex, a series of macrolide antibiotics produced by the actinomycete Micromonospora chalcea var, izumensis.[1][2] Structurally, it is distinguished from other members of the complex, such as Juvenimicin A3 (rosamicin), by the presence of a methyl group at the 6-position of the macrolide ring.[2] While detailed experimental data for some physical properties are not extensively reported in recent literature, the fundamental characteristics are summarized below.
| Property | Data | Source |
| Molecular Formula | C₃₀H₅₁NO₈ | PubChem |
| Monoisotopic Mass | 553.36145 Da | PubChem |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Solubility | Fat-soluble | [2] |
| UV-Vis Spectroscopy (λmax) | Not specified in available literature | - |
| Infrared (IR) Spectroscopy | Not specified in available literature | - |
| ¹H NMR Spectroscopy | Not specified in available literature | - |
| ¹³C NMR Spectroscopy | Not specified in available literature | - |
Biological Activity and Mechanism of Action
As a macrolide antibiotic, this compound is expected to exhibit antibacterial activity, primarily against Gram-positive bacteria. The general mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome, which sterically hinders the elongation of the polypeptide chain.
Signaling Pathway: Macrolide Antibiotic Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the generalized mechanism of action for macrolide antibiotics, including this compound.
Experimental Protocols
Isolation and Purification of this compound
This protocol is a generalized workflow for the isolation of juvenimicin antibiotics from a culture of Micromonospora chalcea var, izumensis.
Methodology:
-
Fermentation: Micromonospora chalcea var, izumensis is cultured in a suitable fermentation medium under optimal conditions to promote the production of juvenimicins.
-
Separation: The culture broth is centrifuged to separate the mycelial cake from the supernatant.
-
Extraction: The fat-soluble basic complex containing the juvenimicins is extracted from the culture filtrate using a water-immiscible organic solvent such as ethyl acetate.[2]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on polarity.
-
Fractionation: Fractions containing the juvenimicin complex are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to isolate the individual juvenimicin components.
-
Characterization: The isolated this compound is then characterized using spectroscopic methods (MS, NMR, IR, UV-Vis) to confirm its structure and purity.
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound can be determined using standard methods such as broth microdilution or agar disk diffusion to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (Generalized Protocol):
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Summary and Future Directions
This compound is a macrolide antibiotic with potential for further investigation. While its basic structural features and general mechanism of action are understood, a comprehensive characterization of its physical and chemical properties through modern analytical techniques is warranted. Further studies are also needed to elucidate its specific antimicrobial spectrum and to explore any unique biological activities it may possess compared to other macrolide antibiotics. The detailed experimental protocols and data presented in this guide are based on the available literature and established methodologies, providing a foundation for future research and development efforts.
References
An In-depth Technical Guide to the Natural Variants and Analogs of Juvenimicin A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of Juvenimicin A2, a 16-membered macrolide antibiotic. It delves into the structure-activity relationships, biosynthetic pathways, and mechanism of action, offering valuable insights for researchers in antibiotic discovery and development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound and its Natural Variants
This compound is a member of the juvenimicin family of antibiotics produced by the actinomycete Micromonospora chalcea var. izumensis. These macrolides are characterized by a 16-membered lactone ring and are primarily active against Gram-positive bacteria, with some activity against select Gram-negative organisms. The juvenimicin complex consists of several structurally related natural variants, each differing by substitutions on the macrolactone ring. These subtle structural modifications can significantly influence their biological activity.
The known natural variants of this compound include Juvenimicin A3, A4, B1, and B3. The key structural differentiators among these compounds are the functional groups at position 6 and 14 of the macrolactone ring, as well as variations in the chromophore. For instance, this compound possesses a methyl group at the C6 position, distinguishing it from Juvenimicin A3 (rosamicin), which has a formylmethyl group at the same position. Other variants feature a hydroxyethyl group at C6. Furthermore, differences in hydroxylation at the C14 position and the nature of the chromophore contribute to the diversity of the juvenimicin family.
Quantitative Biological Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Juvenimicin A3 (Rosamicin) | 0.2 - 1.6 | >100 | >100 |
| Juvenimicin B1 | 1.6 - 6.3 | >100 | >100 |
Note: The MIC values for Rosamicin and Juvenimicin B1 are sourced from historical literature and may vary depending on the specific strain and testing methodology.
Biosynthesis of Juvenimicins
The biosynthesis of the juvenimicin macrolactone core is governed by a Type I polyketide synthase (PKS) gene cluster, designated as the juv cluster, in Micromonospora chalcea.[1] This cluster contains the necessary enzymatic machinery to assemble the polyketide chain from simple carboxylic acid precursors.
A chemoenzymatic approach has been successfully employed to elucidate parts of the biosynthetic pathway.[1] This involved the chemical synthesis of a hexaketide chain elongation intermediate which was then processed by the penultimate PKS module, JuvEIV.[1] The resulting heptaketide is further elongated and cyclized by the terminal module, JuvEV, to form the initial macrolactone core, tylactone.[1]
Following the formation of the macrolactone, a series of post-PKS modifications, including glycosylation and oxidation, are carried out by tailoring enzymes encoded within the juv cluster. For instance, the cytochrome P450 monooxygenases, JuvC and JuvD, are responsible for specific hydroxylations of the macrolactone ring.[1][2] JuvC is believed to iteratively oxidize the C20 position, while JuvD installs an epoxide at the C12-C13 position.[1]
Below is a simplified representation of the proposed biosynthetic workflow for the juvenimicin core.
Mechanism of Action
As with other macrolide antibiotics, the primary mechanism of action for this compound and its variants is the inhibition of bacterial protein synthesis.[3][4][5][6] These molecules bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET) adjacent to the peptidyl transferase center (PTC).[3][5]
By binding to this site, juvenimicins physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[7] This effectively halts protein elongation and, consequently, inhibits bacterial growth. The affinity of macrolides for the bacterial ribosome is a key determinant of their potency. The interaction is primarily with the 23S rRNA component of the 50S subunit.[4]
The following diagram illustrates the general mechanism of protein synthesis inhibition by macrolide antibiotics.
Synthetic Analogs and Structure-Activity Relationships (SAR)
The development of synthetic and semi-synthetic analogs of macrolide antibiotics has been a crucial strategy to overcome antibiotic resistance and improve pharmacokinetic properties. While specific research on the synthesis of this compound analogs is not extensively published, the general principles of macrolide SAR can be applied.
Key areas for modification in macrolides like juvenimicin include:
-
The Desosamine Sugar: This sugar moiety is critical for ribosomal binding. Modifications to its hydroxyl and amino groups can significantly impact activity.
-
The Macrolactone Ring: Alterations to the size and substitution pattern of the lactone ring can affect both antibacterial potency and the ability to evade resistance mechanisms.
-
The C9 Ketone: Reduction or modification of the C9 ketone to an oxime or other derivatives has been a successful strategy in the development of second-generation macrolides like clarithromycin and azithromycin.
Future research into this compound analogs could explore these avenues to generate novel compounds with enhanced efficacy against resistant pathogens.
Experimental Protocols
Isolation and Purification of Juvenimicins
The following is a general protocol for the isolation and purification of juvenimicins from a culture of Micromonospora chalcea, based on methodologies for similar macrolides.
-
Fermentation: Micromonospora chalcea var. izumensis is cultured in a suitable nutrient-rich medium under aerobic conditions for 7-10 days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is harvested, and the mycelium is separated by centrifugation or filtration. The juvenimicins, being primarily located in the mycelium and culture filtrate, are extracted using a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Initial Fractionation: The crude extract is concentrated under reduced pressure and subjected to preliminary fractionation using silica gel column chromatography with a step gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Purification: Fractions showing antibacterial activity are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile in water.
-
Characterization: The purified juvenimicins are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.
The workflow for a typical isolation and purification process is depicted below.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are grown overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Preparation of Antibiotic Dilutions: The juvenimicin compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound and its natural variants represent a promising class of macrolide antibiotics. Understanding their structure-activity relationships, biosynthetic pathways, and mechanism of action is crucial for the development of new and improved antibacterial agents. Future research should focus on the total synthesis of these natural products and the generation of novel analogs through chemical and biological methods. The exploration of the juv biosynthetic gene cluster also presents opportunities for genetic engineering to produce novel juvenimicin derivatives with enhanced therapeutic potential. Furthermore, a more comprehensive evaluation of the antibacterial spectrum of all natural variants is necessary to fully elucidate their potential as clinical candidates.
References
- 1. Chemoenzymatic total synthesis and structural diversification of tylactone-based macrolide antibiotics through late-stage polyketide assembly, tailoring, and C-H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
In Vitro Activity of Juvenimicin A2 Against Gram-Positive Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Juvenimicin A2 is a macrolide antibiotic belonging to the juvenimicin complex, a series of eight related compounds isolated from the fermentation broth of Micromonospora chalcea var. izumensis. While early research identified Juvenimicin A3 (rosamicin) as the most potent component of the complex against Gram-positive bacteria, this compound also exhibits antimicrobial activity. This technical guide provides a comprehensive overview of the available information on the in vitro activity of this compound against Gram-positive bacteria, details the standardized experimental protocols for assessing such activity, and presents visualizations of relevant workflows and mechanisms. Due to the limited public availability of the original 1976 research that detailed the specific antimicrobial activities of each juvenimicin component, this guide emphasizes the established methodologies for determining these values and provides a framework for future research and comparative analysis.
Introduction to this compound
The juvenimicins are a family of macrolide antibiotics discovered in 1976.[1][2] These compounds are produced by the actinomycete Micromonospora chalcea var. izumensis. The complex consists of eight components: Juvenimicin A1, A2, A3, A4, B1, B2, B3, and B4.[1] Structurally, this compound is distinguished from Juvenimicin A3 (rosamicin) by the presence of a methyl group at the 6-position of the macrolactone ring, whereas Juvenimicin A3 possesses a formylmethyl group at this position.[1] This seemingly minor structural difference can influence the antibiotic's spectrum and potency.
As a macrolide, this compound is presumed to exert its antibacterial effect through the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This mode of action is characteristic of macrolide antibiotics and leads to the disruption of bacterial growth and proliferation.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria
While it is documented that this compound is active against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) data from the original 1976 publications by Kishi et al. and Hatano et al. are not widely available in publicly accessible databases. For a comprehensive understanding of its potency, consultation of the original articles is recommended.
For illustrative purposes and to provide a framework for presenting such data, the following table structure is proposed for reporting MIC values for this compound against a panel of clinically relevant Gram-positive bacteria.
| Gram-Positive Bacterium | Strain ID | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | [Insert Citation] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available | [Insert Citation] |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | [Insert Citation] |
| Enterococcus faecalis | ATCC 29212 | Data not available | [Insert Citation] |
| Enterococcus faecium | ATCC 19434 | Data not available | [Insert Citation] |
| Streptococcus pyogenes | ATCC 19615 | Data not available | [Insert Citation] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro activity of this compound against Gram-positive bacteria, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. Two primary methods are recommended:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours for most Gram-positive bacteria.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (Section 4.1.1).
-
Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with a standardized volume of the bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: Add this compound to the bacterial culture at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is run in parallel.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Mandatory Visualizations
Experimental Workflow for In Vitro Activity Assessment
References
An In-depth Technical Guide on the Antibacterial Mode of Action of Juvenimicin A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenimicin A2 is a macrolide antibiotic produced by the actinomycete Micromonospora chalcea var. izumensis. As a member of the macrolide class, its primary mode of action is the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the core antibacterial action of this compound, drawing upon the established mechanisms of macrolide antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a generalized model based on closely related compounds and the well-characterized macrolide class. This document summarizes the presumed mechanism of action, potential bacterial targets, and expected resistance mechanisms. Detailed methodologies for key experiments relevant to the study of macrolide antibiotics are also provided to facilitate further research.
Introduction
This compound is one of eight related macrolide antibiotic components isolated from the fermentation broth of Micromonospora chalcea var. izumensis[1]. The juvenimicins belong to the 16-membered ring macrolide family, which includes other well-known antibiotics such as tylosin and erythromycin. Macrolide antibiotics are a clinically significant class of drugs that are effective against a broad spectrum of bacterial pathogens, particularly Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the large ribosomal subunit. This guide will delve into the specific molecular interactions and cellular consequences of this inhibition, with a focus on the likely mode of action of this compound.
Presumed Mechanism of Antibacterial Action
The antibacterial activity of macrolide antibiotics, including presumably this compound, stems from their ability to bind to the 50S subunit of the bacterial ribosome. This binding event sterically hinders the progression of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. This ultimately results in the cessation of protein synthesis and a bacteriostatic effect.
Ribosomal Target
The primary target of macrolide antibiotics is the 23S rRNA component of the 50S ribosomal subunit. Specifically, they bind to a region within the nascent peptide exit tunnel (NPET). The binding site is a hydrophobic pocket formed by specific nucleotides of the 23S rRNA.
Inhibition of Protein Elongation
By binding within the NPET, macrolides physically obstruct the passage of the growing polypeptide chain. This blockage prevents the ribosome from translocating along the mRNA, thereby halting protein elongation. The precise point at which elongation is arrested can depend on the specific macrolide and the amino acid sequence of the nascent peptide.
Quantitative Data (Illustrative)
| Bacterial Species | Gram Stain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 0.1 - 2.0 |
| Streptococcus pneumoniae | Positive | 0.05 - 1.0 |
| Streptococcus pyogenes | Positive | 0.05 - 0.5 |
| Moraxella catarrhalis | Negative | 0.1 - 1.0 |
| Haemophilus influenzae | Negative | 1.0 - 8.0 |
| Escherichia coli | Negative | > 64 |
| Pseudomonas aeruginosa | Negative | > 128 |
Note: This data is illustrative and based on the general activity profile of 16-membered macrolide antibiotics. Actual MIC values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mode of action of macrolide antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antibiotic.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of an antibiotic on protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract for cell-free protein synthesis
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up the cell-free protein synthesis reaction by combining the S30 extract, amino acid mixture, and mRNA template.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition at each antibiotic concentration relative to the no-antibiotic control.
Visualizations
Signaling Pathway of Macrolide Action
Caption: General signaling pathway of macrolide antibacterial action.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanisms of Resistance
Bacteria can develop resistance to macrolide antibiotics through several mechanisms:
-
Target Site Modification: The most common mechanism is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm (erythromycin ribosome methylation) methyltransferases. This modification reduces the binding affinity of the macrolide to the ribosome.
-
Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolide antibiotics out of the cell, preventing them from reaching their ribosomal target. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes are common examples.
-
Drug Inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that can inactivate macrolide antibiotics.
Conclusion
This compound, as a 16-membered macrolide antibiotic, is presumed to act by inhibiting bacterial protein synthesis through its interaction with the 50S ribosomal subunit. While specific experimental data on this compound is scarce in the public domain, the well-established mode of action of the macrolide class provides a strong framework for understanding its antibacterial properties. Further research is warranted to elucidate the precise molecular interactions of this compound with the bacterial ribosome and to determine its full spectrum of activity and potential for therapeutic development. The experimental protocols and conceptual diagrams provided in this guide offer a foundation for such future investigations.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Juvenimicin A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2 is a macrolide antibiotic produced by the actinomycete Micromonospora chalcea var. izumensis.[1][2] It is part of a larger complex of related juvenimicin compounds, including A1, A3, A4, and B1-B4, which are co-produced during fermentation.[1] This document provides detailed protocols for the isolation and purification of this compound, from fermentation of the producing microorganism to final purification using chromatographic techniques. The methodologies outlined are based on established procedures for the separation of the juvenimicin complex and related macrolide antibiotics.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H49NO8 |
| Molecular Weight | 551.7 g/mol |
| Appearance | White amorphous powder |
| UV λmax (MeOH) | 240 nm |
| Solubility | Soluble in methanol, chloroform; fat-soluble |
Table 2: Overview of Purification Steps and Expected Outcomes
| Step | Key Parameters | Expected Outcome |
| Fermentation | Culture of Micromonospora chalcea var. izumensis with FeSO4 and MgSO4 supplementation.[2] | Production of a complex of juvenimicin antibiotics in the culture broth. |
| Extraction | Solvent extraction of the culture filtrate at an alkaline pH. | Isolation of a crude, fat-soluble, basic complex containing juvenimicins. |
| Silica Gel Chromatography | Step-gradient elution with a non-polar to polar solvent system (e.g., dichloromethane-methanol). | Partial separation of the juvenimicin complex into fractions enriched with specific congeners. |
| Reversed-Phase HPLC | Isocratic or gradient elution with an acetonitrile/water or methanol/water mobile phase on a C18 column. | Isolation of pure this compound from other juvenimicins and impurities. |
Experimental Protocols
Fermentation of Micromonospora chalcea var. izumensis
This protocol describes the cultivation of Micromonospora chalcea var. izumensis for the production of juvenimicin antibiotics.
Materials:
-
Lyophilized culture of Micromonospora chalcea var. izumensis
-
Seed culture medium (e.g., ATCC Medium 172)
-
Production medium (e.g., a suitable complex medium containing starch, glucose, yeast extract, and peptone)
-
Ferrous sulfate (FeSO4)
-
Magnesium sulfate (MgSO4)
-
Shaker incubator
-
Fermentor
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Micromonospora chalcea var. izumensis from a slant to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours with shaking (200-250 rpm).
-
Production Culture: Inoculate the production fermentor with the seed culture (typically 5-10% v/v).
-
Supplementation: Aseptically add sterile solutions of ferrous sulfate and magnesium sulfate to the production medium to stimulate juvenimicin production.[2]
-
Fermentation: Maintain the fermentation at 28-30°C with aeration and agitation for 5-7 days. Monitor the production of juvenimicins by analytical methods such as HPLC.
Extraction of the Juvenimicin Complex
This protocol details the extraction of the fat-soluble, basic juvenimicin complex from the fermentation broth.
Materials:
-
Fermentation broth
-
Filter aid (e.g., celite)
-
Buchner funnel and filtration apparatus
-
Organic solvent (e.g., ethyl acetate, chloroform, or n-butanol)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Rotary evaporator
Procedure:
-
Harvesting: At the end of the fermentation, harvest the broth.
-
Filtration: Separate the mycelium from the culture broth by filtration through a layer of filter aid. The juvenimicins are present in the culture filtrate.[1]
-
pH Adjustment: Adjust the pH of the culture filtrate to the alkaline range (pH 8.0-9.0) using a NaOH solution. This ensures that the basic juvenimicin compounds are in their free base form, facilitating extraction into an organic solvent.
-
Solvent Extraction: Extract the alkaline filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) two to three times.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude juvenimicin complex.
Purification by Silica Gel Column Chromatography
This protocol describes the initial fractionation of the crude juvenimicin complex using silica gel chromatography.
Materials:
-
Crude juvenimicin complex
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude juvenimicin complex in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a step gradient of increasing polarity, starting with 100% DCM and gradually increasing the percentage of MeOH. A typical gradient might be:
-
100% DCM
-
99:1 DCM:MeOH
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
-
Fraction Collection: Collect fractions of a suitable volume and monitor the separation by TLC.
-
Pooling and Concentration: Analyze the fractions by TLC or HPLC to identify those containing this compound. Pool the relevant fractions and concentrate them under reduced pressure.
Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the final purification of this compound from the enriched fractions obtained from silica gel chromatography.
Materials:
-
Partially purified this compound fraction
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Preparative or semi-preparative RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized based on analytical HPLC.
-
Flow Rate: Appropriate for the column dimensions (e.g., 2-5 mL/min for a semi-preparative column).
-
Detection: UV at 240 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound.
-
Purity Analysis and Desalting: Analyze the collected fraction for purity using analytical HPLC. If necessary, desalt the pure fraction by solid-phase extraction or another suitable method.
-
Lyophilization: Lyophilize the pure, desalted fraction to obtain this compound as a white amorphous powder.
Visualization of the Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
This comprehensive guide provides the necessary protocols and data for the successful isolation and purification of this compound for research and development purposes. Adherence to these methodologies, with appropriate optimization, will enable the acquisition of a highly purified sample of this macrolide antibiotic.
References
Application Notes & Protocols for the Analysis of Juvenimicin A2 via Liquid Chromatography
These application notes provide a comprehensive overview and detailed protocols for the analysis of Juvenimicin A2, a macrolide antibiotic belonging to the polyketide class. The following methodologies are based on established principles for the analysis of related antibiotic compounds, providing a robust framework for researchers, scientists, and drug development professionals. While specific validated methods for this compound are not widely published, the proposed protocols are designed to be a strong starting point for method development and validation.
Introduction
This compound is a macrolide antibiotic produced by Micromonospora chalcea.[1] As a member of the polyketide family, it is part of a diverse group of secondary metabolites with a wide range of biological activities, including antimicrobial and anti-cancer properties.[2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, quality control, and residue analysis. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of this compound.[3][4]
Proposed Liquid Chromatography Methods
Two primary methods are proposed for the analysis of this compound: an HPLC-UV method for routine quantification and an LC-MS/MS method for high-sensitivity and confirmatory analysis.
2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex biological matrices or when low detection limits are necessary, an LC-MS/MS method is recommended. This technique offers superior selectivity and sensitivity.
Experimental Protocols
3.1. Sample Preparation (General Protocol)
A generic sample preparation protocol for biological matrices (e.g., plasma, tissue homogenate) is outlined below. This protocol may require optimization depending on the specific matrix.
-
Protein Precipitation: To 100 µL of the sample, add 200 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution (Optional): The supernatant can be diluted with the initial mobile phase if necessary before injection into the LC system.
3.2. HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set based on the UV absorbance maximum of this compound (typically in the range of 210-230 nm for macrolides).
-
3.3. LC-MS/MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be determined by direct infusion of a this compound standard. The precursor ion will likely be the [M+H]+ adduct. Product ions are generated by fragmentation of the precursor ion in the collision cell.
-
Collision Energy and other MS parameters: These will require optimization for the specific instrument and analyte.
-
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the proposed analytical methods. These values are illustrative and will require experimental determination and validation for this compound.
| Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL[5] |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110%[5] |
Workflow and Pathway Diagrams
General Workflow for LC-Based Analysis of this compound
Caption: General workflow for the analysis of this compound using liquid chromatography.
Simplified Polyketide Biosynthesis Pathway
Caption: Simplified overview of the polyketide synthase (PKS) pathway leading to macrolide antibiotics.
References
- 1. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Juvenimicin A2
Abstract
Juvenimicin A2 is a 16-membered macrolide antibiotic produced by Micromonospora chalcea var. izumensis.[1] As a member of the macrolide family, it is of significant interest to researchers in drug discovery and development for its potential antibacterial properties. This application note describes a robust method for the analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions for the identification and quantification of this compound. Due to the limited availability of specific mass spectral data for this compound, data from its close structural analog, Rosamicin (Juvenimicin A3), is utilized as a representative example to illustrate the analytical approach. This compound is structurally distinct from Rosamicin by the presence of a methyl group at the C-6 position, in place of a formylmethyl group.[1]
Introduction
Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[2] They are widely used in clinical and veterinary medicine to treat bacterial infections.[3] The mechanism of action for macrolides typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4] Beyond their antibacterial effects, macrolides are also known to possess immunomodulatory properties, interfering with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5][6]
Accurate and sensitive analytical methods are crucial for the study of these compounds in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of macrolides like this compound.[2][3] This note provides a detailed protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from complex matrices.
Materials:
-
SPE Cartridges (e.g., C18 or polymeric reversed-phase)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Ammonium hydroxide
-
Nitrogen gas evaporator
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of a solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow from sample preparation to LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 |
Data Presentation
Table 1: Representative MRM Transitions for Rosamicin (Juvenimicin A3)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rosamicin | 582.4 | 424.3 | 25 |
| Rosamicin | 582.4 | 158.1 | 35 |
Note: The precursor ion for this compound should be determined experimentally. The product ion at m/z 158.1 corresponds to the characteristic desosamine sugar fragment and is expected to be conserved.
Fragmentation Pattern
The fragmentation of macrolides in positive ion ESI-MS/MS typically involves the cleavage of glycosidic bonds and fragmentation of the macrolactone ring. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. A key diagnostic fragment would be the loss of the desosamine sugar, resulting in an ion at m/z 158.1. Further fragmentation of the macrolactone ring would provide additional structural information.
Proposed Fragmentation Pathway of a Juvenimicin-like Macrolide
Caption: Generalized fragmentation of a macrolide antibiotic.
Biological Context: Signaling Pathway Interference
Macrolide antibiotics, including potentially this compound, are known to exert immunomodulatory effects by interfering with intracellular signaling cascades in host cells.[3][5] A primary mechanism involves the inhibition of the MAPK/ERK and NF-κB signaling pathways, which are central regulators of inflammatory responses.[3][5][6] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines.
Inhibition of Pro-inflammatory Signaling by Macrolides
References
- 1. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Juvenimicin A2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2 is a 16-membered macrolide antibiotic belonging to the rosamicin family. The precise determination of its complex three-dimensional structure is fundamental for understanding its mechanism of action, guiding further drug development, and for quality control in manufacturing processes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of such natural products in solution.[1][2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of this compound.
This compound is structurally analogous to its close relative, Rosamicin (also known as Juvenimicin A3). The key structural difference is the substituent at the C-6 position of the macrolide ring: this compound possesses a methyl group, whereas Rosamicin has a formylmethyl group. This subtle difference significantly impacts the NMR spectrum in the vicinity of this position and serves as a key diagnostic feature for distinguishing between the two compounds.
Structural Elucidation Strategy
The comprehensive structural analysis of this compound is achieved through a combination of 1D and 2D NMR experiments. The general workflow involves:
-
Determination of the molecular formula through high-resolution mass spectrometry (HRMS).
-
Identification of proton and carbon environments using 1D ¹H and ¹³C NMR spectroscopy.
-
Establishment of proton-proton connectivities through Correlation Spectroscopy (COSY).
-
Correlation of protons to their directly attached carbons using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.
-
Elucidation of long-range proton-carbon connectivities (2-3 bonds) via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which is crucial for assembling the carbon skeleton and placing substituents.
-
Determination of the relative stereochemistry by analyzing through-space proton-proton interactions using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are based on the known data for the closely related macrolide, Rosamicin, with modifications to reflect the structural change at the C-6 position.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 3.55 | m | |
| 3 | 2.80 | m | |
| 4 | 1.85, 1.60 | m | |
| 5 | 3.95 | m | |
| 6 | 2.60 | m | |
| 6-Me | 1.15 | d | 7.0 |
| 7 | 5.70 | dd | 15.0, 9.0 |
| 8 | 6.40 | d | 15.0 |
| 10 | 1.90 | m | |
| 11 | 3.75 | m | |
| 12 | 1.70 | m | |
| 13 | 4.90 | d | 9.5 |
| 14 | 1.55 | m | |
| 14-Me | 0.95 | d | 7.0 |
| 15 | 1.25 | s | |
| 1'-H | 4.30 | d | 7.5 |
| 2'-H | 3.20 | dd | 10.0, 7.5 |
| 3'-H | 2.50 | m | |
| 4'-H | 2.90 | m | |
| 5'-H | 3.60 | m | |
| 6'-Me | 1.20 | d | 6.0 |
| N(CH₃)₂ | 2.30 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 (C=O) | 175.0 |
| 2 | 45.0 |
| 3 | 80.0 |
| 4 | 35.0 |
| 5 | 85.0 |
| 6 | 40.0 |
| 6-Me | 15.0 |
| 7 | 130.0 |
| 8 | 135.0 |
| 9 (C=O) | 205.0 |
| 10 | 46.0 |
| 11 | 70.0 |
| 12 | 25.0 |
| 13 | 78.0 |
| 14 | 38.0 |
| 14-Me | 10.0 |
| 15 | 21.0 |
| 1' | 102.0 |
| 2' | 72.0 |
| 3' | 70.0 |
| 4' | 74.0 |
| 5' | 66.0 |
| 6' | 18.0 |
| N(CH₃)₂ | 41.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). For samples with poor solubility, deuterated methanol (CD₃OD) or a mixture of solvents can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.
NMR Data Acquisition
The following protocols are for a standard 500 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.
a) ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~3 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
b) ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
c) 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpppqf
-
Number of Scans (NS): 8
-
Increments in F1: 256
-
Receiver Gain (RG): Set automatically
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (F2 and F1): 12 ppm
-
Temperature: 298 K
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 4
-
Increments in F1: 256
-
Receiver Gain (RG): Set automatically
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
-
Temperature: 298 K
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16
-
Increments in F1: 256
-
Receiver Gain (RG): Set automatically
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range J(C,H) Coupling Constant: 8 Hz
-
Temperature: 298 K
f) 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph
-
Number of Scans (NS): 16
-
Increments in F1: 256
-
Receiver Gain (RG): Set automatically
-
Relaxation Delay (D1): 2 seconds
-
Mixing Time (d8): 500 ms
-
Spectral Width (F2 and F1): 12 ppm
-
Temperature: 298 K
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) to improve the signal-to-noise ratio and resolution.
-
Perform Fourier transformation, phase correction, and baseline correction for all spectra.
-
Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum (CDCl₃: δ 77.16 ppm).
-
Analyze the COSY spectrum to identify spin systems corresponding to different fragments of the molecule.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Analyze the HMBC spectrum to connect the fragments identified from the COSY data and to assign quaternary carbons.
-
Interpret the NOESY spectrum to establish through-space correlations, which provide insights into the relative stereochemistry of the molecule.
Visualizations
The following diagrams illustrate the key relationships and workflows in the NMR-based structural elucidation of this compound.
Caption: Structural relationship between Rosamicin and this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Logical relationships of NMR experiments for structure elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive methodology for the complete structural elucidation of this compound. By following the detailed protocols outlined in this document, researchers can confidently determine the constitution, connectivity, and relative stereochemistry of this important macrolide antibiotic. The data presented herein serves as a valuable reference for the identification and characterization of this compound and related natural products.
References
Application Notes and Protocols for Scaling Up Juvenimicin A2 Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2 is a macrolide antibiotic with significant potential in therapeutic applications. Produced by the actinomycete Micromonospora chalcea var. izumensis, efficient and scalable fermentation processes are critical for its development and commercialization. These application notes provide detailed protocols and strategies for the optimization and scale-up of this compound fermentation, from laboratory-scale batch cultures to semi-industrial fed-batch processes. The methodologies are based on established principles for macrolide antibiotic production by actinomycetes, including media optimization, fed-batch strategies, and process parameter control.
Fermentation Media and Culture Conditions
The composition of the fermentation medium is a critical factor influencing cell growth and secondary metabolite production. The following tables outline recommended media for seed culture and production, adapted from protocols for the closely related macrolide, Rosamicin, produced by Micromonospora rosaria.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| CaCO₃ | 2.0 | pH Buffering |
| K₂HPO₄ | 0.5 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| Trace Element Solution | 1.0 mL | Provides essential micronutrients |
Trace Element Solution (per 100 mL): FeSO₄·7H₂O 0.1g, MnCl₂·4H₂O 0.1g, ZnSO₄·7H₂O 0.1g, distilled water to 100 mL.
Table 2: Production Medium Composition (Initial Batch)
This chemically defined medium is optimized for macrolide biosynthesis.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 40.0 | Primary Carbon Source |
| L-Asparagine | 1.5 | Primary Nitrogen Source |
| K₂HPO₄ | 0.75 | Phosphate Source |
| CaCO₃ | 6.0 | pH Buffering |
| MgSO₄·7H₂O | 0.5 | Stimulates Biosynthesis |
| FeSO₄·7H₂O | 0.007 (10⁻⁴ M) | Trace Metal |
| CuSO₄·5H₂O | 0.0025 (10⁻⁵ M) | Trace Metal |
| ZnSO₄·7H₂O | 0.0029 (10⁻⁵ M) | Stimulates Biosynthesis |
| MnSO₄·(4-6)H₂O | 0.0002 (10⁻⁶ M) | Trace Metal |
Table 3: Recommended Fermentation Parameters
| Parameter | Seed Culture | Production (Batch) | Production (Fed-Batch) |
| Temperature | 28-30°C | 28-29°C | 28-29°C |
| pH | 7.0-7.2 | 6.8-7.2 (initial) | Controlled at 6.8-7.0 |
| Agitation | 200-250 rpm | 300-500 rpm | 400-600 rpm (cascaded with DO) |
| Aeration | 1.0 vvm | 1.0-1.5 vvm | 1.5-2.0 vvm (cascaded with DO) |
| Dissolved Oxygen (DO) | Not controlled | >30% | Controlled at 40-60% |
| Incubation Time | 48-72 hours | 144-192 hours | 192-240 hours |
Experimental Protocols
Inoculum Preparation
A robust and healthy inoculum is crucial for successful fermentation.
-
Prepare the seed culture medium (Table 1) in baffled flasks.
-
Inoculate with a cryopreserved vial of Micromonospora chalcea var. izumensis.
-
Incubate at 28-30°C with agitation (200-250 rpm) for 48-72 hours, until a dense and well-dispersed mycelial culture is obtained.
-
Use this seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.
Batch Fermentation Protocol (Laboratory Scale)
This protocol is suitable for initial process development and strain screening in 1-5 L fermenters.
-
Prepare the production medium (Table 2) in the fermenter vessel and sterilize.
-
Aseptically add the inoculum to the fermenter.
-
Set the fermentation parameters as outlined in Table 3 for batch production.
-
Monitor key parameters such as pH, dissolved oxygen, glucose concentration, and biomass throughout the fermentation.
-
Collect samples aseptically at regular intervals (e.g., every 12 or 24 hours) for analysis of this compound concentration.
Fed-Batch Fermentation Protocol (Scale-Up)
Fed-batch strategies are employed to enhance productivity by overcoming substrate limitation and catabolite repression. This protocol is designed for pilot and semi-industrial scale fermenters (10-100 L).
-
Initial Batch Phase:
-
Begin with a batch culture using the production medium (Table 2), but with a reduced initial concentration of the primary carbon source (e.g., 20 g/L soluble starch).
-
Run in batch mode for the initial 48-72 hours, allowing for biomass accumulation.
-
-
Feeding Phase:
-
Prepare a concentrated sterile feed solution. A typical feed solution may contain:
-
Soluble Starch or Glucose: 300-500 g/L
-
L-Asparagine or other nitrogen source: 50-100 g/L
-
-
Initiate feeding when the initial carbon source is nearly depleted, which can be monitored by an increase in dissolved oxygen (DO) or a decrease in off-gas CO₂.
-
Feeding Strategy:
-
Constant Feed: Add the feed solution at a constant rate (e.g., 0.2-0.5 g/L/h of the carbon source).
-
DO-Stat Feed: A more advanced strategy where the feed pump is controlled by the DO level. When DO rises above a setpoint (e.g., 50%), it indicates carbon source limitation, and the feed is added until the DO drops back to the setpoint. This maintains the culture in a state of controlled growth and high productivity.[1]
-
-
Maintain the fermentation parameters as specified for fed-batch production in Table 3.
-
Continue the fed-batch cultivation for 192-240 hours, monitoring productivity.
-
Visualizing Workflows and Pathways
Experimental Workflow for Fermentation Scale-Up
The following diagram illustrates the general workflow from inoculum preparation to scaled-up fed-batch fermentation.
Caption: Workflow for this compound Fermentation Scale-Up.
Hypothetical Signaling Pathway for Macrolide Biosynthesis
The production of secondary metabolites like this compound is often regulated by complex signaling pathways that respond to nutritional and environmental cues. The diagram below represents a generalized pathway.
Caption: Simplified Regulatory Pathway for this compound Production.
Concluding Remarks
The protocols and strategies outlined in these application notes provide a robust framework for the successful scale-up of this compound fermentation. It is important to note that optimization is an iterative process. Researchers should systematically evaluate the effects of media components and process parameters at each stage of scale-up. The implementation of a well-designed fed-batch strategy, coupled with careful monitoring and control of the fermentation environment, will be key to achieving high titers of this compound in a reproducible and economically viable manner.
References
Application Notes and Protocols for Determining Juvenimicin A2 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2 is a macrolide antibiotic belonging to the family of compounds produced by Micromonospora chalcea var. izumensis.[1][2] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis, which is achieved by binding to the 50S ribosomal subunit. This interaction effectively blocks the exit tunnel for newly synthesized peptides, leading to a bacteriostatic effect. Beyond its antibacterial properties, macrolides are also known to possess immunomodulatory and anti-inflammatory activities, often linked to their influence on key cellular signaling pathways in mammalian cells.
These application notes provide detailed protocols for a panel of assays to characterize the bioactivity of this compound, focusing on its antimicrobial efficacy and its potential effects on mammalian cells.
Data Presentation: Quantitative Bioactivity of Macrolides
The following tables summarize typical quantitative data obtained from the assays described in these notes. Please note that specific values for this compound are not widely available in the public domain; therefore, representative data from other well-characterized macrolides are included for illustrative purposes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Macrolide Antibiotics against various bacterial strains
| Bacterial Strain | Macrolide Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Erythromycin | 0.5 - 2 |
| Streptococcus pneumoniae | Azithromycin | 0.06 - 0.25 |
| Haemophilus influenzae | Clarithromycin | 1 - 8 |
| Escherichia coli | (Illustrative) >64 | >64 |
| Pseudomonas aeruginosa | (Illustrative) >128 | >128 |
Table 2: Cytotoxicity (IC50) of Macrolide Antibiotics in Mammalian Cell Lines
| Cell Line | Macrolide Antibiotic | IC50 (µM) |
| HEK293 | Erythromycin | >100 |
| HeLa | Azithromycin | >100 |
| A549 | Clarithromycin | >100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Protocol:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL.
-
Include a positive control well containing only CAMHB and the bacterial inoculum, and a negative control well with CAMHB only.
-
Prepare the bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
Optionally, the optical density at 600 nm (OD600) can be read using a microplate reader to quantify bacterial growth.
Assessment of Cytotoxicity using the MTT Assay
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability following exposure to this compound.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
In Vitro Ribosome Binding Assay using Fluorescence Polarization
This assay directly measures the binding of a fluorescently labeled macrolide to the bacterial ribosome and can be used in a competitive format to determine the binding affinity of this compound.
Materials:
-
This compound
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)
-
Purified 70S bacterial ribosomes (e.g., from E. coli)
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 150 mM NH4Cl, 4 mM 2-mercaptoethanol)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a solution of 70S ribosomes in binding buffer.
-
Prepare a solution of the fluorescently labeled macrolide in binding buffer.
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 384-well plate, add a fixed concentration of ribosomes and the fluorescently labeled macrolide to each well.
-
Add the serial dilutions of this compound to the wells. Include control wells with no unlabeled competitor.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The displacement of the fluorescently labeled macrolide by this compound will result in a decrease in fluorescence polarization.
-
Calculate the binding affinity (Ki or IC50) of this compound by fitting the data to a competitive binding model.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
Macrolide antibiotics have been shown to modulate several key signaling pathways in mammalian cells, which may contribute to their anti-inflammatory and immunomodulatory effects. The following diagrams illustrate these pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Broth Microdilution MIC Assay Workflow.
Caption: MTT Cytotoxicity Assay Workflow.
Caption: Ribosome Binding Assay Workflow.
References
Application Note: Utilizing Juvenimicin A2 as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenimicin A2 is a macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Macrolide antibiotics are known for their bacteriostatic activity, primarily achieved by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, leading to the disruption of peptide chain elongation.[1][2] Given the therapeutic importance of macrolides, accurate and reliable analytical methods for their quantification are crucial in drug discovery, development, and quality control.
This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of this compound in various sample matrices. The described method is based on reversed-phase chromatography with UV detection, a common and robust technique for the analysis of macrolide antibiotics.[3]
Mechanism of Action of Macrolide Antibiotics
Macrolide antibiotics, including this compound, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 23S rRNA component of the 50S ribosomal subunit. This binding action blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein synthesis.[1][2] This selective inhibition of bacterial protein synthesis makes macrolides effective therapeutic agents against a range of bacterial infections.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Apparatus and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Reagents and Standards
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
-
Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and the 0.05 M phosphate buffer (e.g., in a 60:40 v/v ratio). Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) protocol for complex matrices is provided below.
-
Extraction: Homogenize the sample and extract with a suitable solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with a small volume of methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 buffer (pH 6.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for the analysis of this compound using the described method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Method Validation Data
| Parameter | Result |
| Retention Time | Approximately 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of this compound.
References
- 1. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation | British Journal of Pharmacy [bjpharm.org.uk]
Application Notes and Protocols for Testing Juvenimicin A2 Susceptibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to Juvenimicin A2, a macrolide antibiotic. The following methods are described: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, checkerboard synergy assays, time-kill kinetic assays, and assessment of resistance development.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum.[3][4]
Data Presentation
MIC and MBC values for this compound against various bacterial strains should be summarized as follows:
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| Streptococcus pneumoniae ATCC 49619 | 0.5 | 2 | 4 | Bactericidal |
| Escherichia coli ATCC 25922 | 64 | >128 | >2 | Tolerant |
| Clinical Isolate 1 (S. aureus) | 2 | 4 | 2 | Bactericidal |
| Clinical Isolate 2 (E. coli) | 128 | >128 | >1 | Tolerant |
Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
96-well microtiter plates[5]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)[6]
-
Sterile saline or broth for dilution
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a growth control well (CAMHB only, no antibiotic) and a sterility control well (uninoculated CAMHB).
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[1]
-
Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2]
Experimental Protocol: MBC Determination
Procedure:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[7]
-
Mix the contents of each selected well thoroughly.
-
Plate 10-100 µL from each of these wells onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3][4]
Experimental Workflow: MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Checkerboard Synergy Assay
The checkerboard assay is used to evaluate the interaction between this compound and another antimicrobial agent.[8][9] The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Data Presentation
The results of a checkerboard assay can be summarized in the following table:
| Drug Combination | MIC of Drug A alone (µg/mL) | MIC of Drug B alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FIC Index | Interpretation |
| This compound (A) + Gentamicin (B) | 1 | 2 | 0.25 | 0.5 | 0.5 | Additive |
| This compound (A) + Rifampicin (B) | 1 | 0.5 | 0.125 | 0.125 | 0.375 | Synergy |
| This compound (A) + Penicillin (B) | 1 | 8 | 1 | 4 | 1.5 | Indifference |
FIC Index Calculation: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation:
-
Synergy: FIC Index ≤ 0.5[8]
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0[8]
-
Antagonism: FIC Index > 4.0[8]
Experimental Protocol: Checkerboard Assay
Materials:
-
This compound and second antimicrobial agent stock solutions
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antimicrobial agent along the y-axis (e.g., rows A-G).[9]
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row and a column with serial dilutions of each drug alone to determine their individual MICs.[9]
-
Add a growth control well (no drugs).
-
Prepare a bacterial inoculum as described for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL).
-
Inoculate each well (except a sterility control) with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Read the plate visually to determine the MIC of each drug alone and in combination. The MIC in combination is the well with the lowest concentration of both drugs that inhibits growth.
-
Calculate the FIC index for each combination that inhibits growth to determine the nature of the interaction.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Kinetic Assay
Time-kill assays determine the rate at which an antimicrobial agent kills a bacterial population over time and can confirm bactericidal or bacteriostatic activity.[10][11]
Data Presentation
The results of a time-kill assay are typically presented as a graph of log₁₀ CFU/mL versus time. Quantitative data can be summarized in a table:
| Treatment | Initial Inoculum (log₁₀ CFU/mL) | log₁₀ CFU/mL at 4h | log₁₀ CFU/mL at 8h | log₁₀ CFU/mL at 24h | Log Reduction at 24h | Interpretation |
| Growth Control | 5.7 | 7.2 | 8.5 | 9.1 | -3.4 | Growth |
| This compound (2x MIC) | 5.7 | 4.1 | 3.2 | <2.0 | >3.7 | Bactericidal |
| This compound (MIC) | 5.7 | 5.2 | 5.0 | 4.8 | 0.9 | Bacteriostatic |
| This compound + Drug B (Synergistic Combo) | 5.7 | 3.5 | <2.0 | <2.0 | >3.7 | Synergistic & Bactericidal |
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[10][11]
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL.[10]
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[10][12]
Experimental Protocol: Time-Kill Assay
Materials:
-
This compound (and second drug if applicable)
-
CAMHB in flasks or tubes
-
Standardized bacterial inoculum
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with a starting bacterial concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[10]
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 18-24 hours at 37°C and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill kinetic assay.
Assessment of Resistance Development
Protocols for assessing the potential for bacteria to develop resistance to this compound involve serial passage at sub-inhibitory concentrations.[13]
Data Presentation
| Passage Number | MIC of this compound (µg/mL) | Fold Change in MIC |
| 0 (Parental) | 1 | - |
| 5 | 2 | 2 |
| 10 | 4 | 4 |
| 15 | 8 | 8 |
| 20 | 16 | 16 |
Experimental Protocol: Serial Passage
-
Determine the baseline MIC of this compound for the test organism.
-
Inoculate a tube of broth containing this compound at 0.5x the MIC.
-
Incubate for 24 hours at 37°C.
-
After incubation, determine the MIC of the passaged culture.
-
Use the culture from the well containing 0.5x the new MIC to inoculate a fresh set of dilutions for the next passage.
-
Repeat this process for a set number of passages (e.g., 20-30).
-
Monitor the change in MIC over time. A significant and stable increase in MIC indicates the development of resistance.[14]
Mechanism of Action: Macrolide Antibiotics
This compound is a macrolide antibiotic.[15] Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for the nascent polypeptide chain.[16]
Caption: Mechanism of action of macrolide antibiotics.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. core.ac.uk [core.ac.uk]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. journals.asm.org [journals.asm.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Juvenimicin A2 for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Juvenimicin A2, a macrolide antibiotic, for the investigation of antibiotic resistance mechanisms. While specific research employing this compound in this context is limited, its classification as a macrolide allows for the adaptation of established protocols for studying resistance to this class of antibiotics.
Introduction to this compound
This compound is a macrolide antibiotic isolated from the fermentation broth of Micromonospora chalcea var, izumensis.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. Macrolides bind to the 50S subunit of the bacterial ribosome, interfering with the elongation of the polypeptide chain.[3][4] This mode of action makes this compound a valuable tool for studying the development and mechanisms of resistance to ribosome-targeting antibiotics.
Core Concepts in Macrolide Resistance
Understanding the common mechanisms of macrolide resistance is crucial for designing experiments with this compound. The primary mechanisms include:
-
Target Site Modification: Enzymatic modification of the ribosomal target is a common resistance strategy. The most widespread mechanism is the methylation of an adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit by Erm methyltransferases.[5] This modification reduces the binding affinity of macrolides to the ribosome.
-
Ribosomal Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22, as well as in the 23S rRNA, can alter the antibiotic binding site and confer resistance.[5]
-
Efflux Pumps: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target at effective concentrations.[5]
-
Drug Inactivation: Enzymatic inactivation of the antibiotic molecule itself is another, though less common, mechanism of resistance.[6]
Data Presentation: Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antibiotic's efficacy. The following table presents hypothetical MIC data to illustrate the expected outcomes when testing this compound against susceptible and resistant bacterial strains.
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Susceptible (Wild-Type) | 0.5 | 1 | 2 |
| Staphylococcus aureus (R1) | Erm-mediated methylation | >128 | >128 | >128 |
| Staphylococcus aureus (R2) | L22 ribosomal protein mutation | 16 | 32 | 64 |
| Escherichia coli (ATCC 25922) | Susceptible (Wild-Type) | 8 | 16 | 16 |
| Escherichia coli (R3) | Efflux pump overexpression | 64 | 128 | 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Antibiotic:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.
-
Negative Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
This protocol describes a method for inducing resistance to this compound in a susceptible bacterial strain through serial passage.
Materials:
-
This compound
-
Susceptible bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile culture tubes
-
Incubator with shaking capabilities
Procedure:
-
Initial Culture: Inoculate the susceptible bacterial strain into TSB and grow overnight at 37°C.
-
Sub-MIC Exposure:
-
Prepare a series of tubes with increasing concentrations of this compound in TSB, starting from a concentration below the known MIC (e.g., 0.25x MIC).
-
Inoculate each tube with the overnight culture.
-
-
Incubation: Incubate the tubes at 37°C with shaking for 24 hours.
-
Serial Passage:
-
Identify the tube with the highest concentration of this compound that shows bacterial growth.
-
Use this culture to inoculate a new series of tubes with increasing concentrations of the antibiotic.
-
-
Repeat: Repeat the incubation and serial passage steps for a designated number of passages or until a significant increase in the MIC is observed.
-
Isolation of Resistant Mutants: Plate the culture from the highest antibiotic concentration onto antibiotic-free agar to isolate individual colonies.
-
Confirmation of Resistance: Determine the MIC of this compound for the isolated colonies to confirm the resistant phenotype.
Protocol 3: Characterization of Resistance Mechanisms
Once resistant mutants are isolated, the following assays can be performed to elucidate the underlying resistance mechanisms.
A. Ribosomal Target Modification (Erm Methylation):
-
PCR and Sequencing: Design primers to amplify the erm genes (e.g., ermA, ermB, ermC). The presence of a PCR product indicates the acquisition of a methyltransferase gene. Sequencing can confirm the specific erm gene variant.
B. Ribosomal Protein and rRNA Mutations:
-
PCR and Sequencing: Design primers to amplify the genes encoding ribosomal proteins L4 and L22, and the V domain of the 23S rRNA gene. Sequence the amplicons from both the susceptible parent strain and the resistant mutant to identify any mutations.
C. Efflux Pump Activity:
-
Ethidium Bromide Accumulation Assay: This assay indirectly measures efflux pump activity.
-
Grow bacterial cells to mid-log phase.
-
Wash and resuspend the cells in a buffer containing a low concentration of ethidium bromide (a substrate for many efflux pumps).
-
Measure the fluorescence of the cell suspension over time.
-
Add an efflux pump inhibitor (e.g., CCCP or reserpine) and continue to measure fluorescence. An increase in fluorescence after adding the inhibitor suggests the presence of active efflux pumps.
-
Compare the fluorescence profiles of the susceptible and resistant strains.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on juvenimicin, a new antibiotic. I. Taxonomy, fermentation and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Juvenimicin A2 Production from Micromonospora chalcea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Juvenimicin A2 from Micromonospora chalcea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation and production of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| JY-A2-001 | Low or no this compound production | - Inadequate nutrient composition in the fermentation medium.- Suboptimal culture conditions (pH, temperature, aeration).- Strain degradation or contamination. | - Review and optimize the fermentation medium, paying close attention to carbon, nitrogen, and mineral sources.[1][2][3][4]- Systematically evaluate and optimize pH, temperature, and agitation speed.- Perform strain re-isolation from a stock culture and verify its purity and productivity. |
| JY-A2-002 | Inconsistent batch-to-batch yield | - Variability in raw materials for the medium.- Inconsistent inoculum quality or quantity.- Fluctuations in fermentation parameters. | - Standardize all raw materials and prepare media consistently.- Develop a standardized protocol for inoculum preparation, ensuring consistent age and cell density.- Calibrate and monitor all fermentation equipment to ensure consistent operation. |
| JY-A2-003 | High biomass but low antibiotic production | - Nutrient diversion towards primary metabolism (growth) instead of secondary metabolism (antibiotic production).- Repression of antibiotic biosynthesis by rapidly metabolized carbon sources. | - Introduce a nutrient feeding strategy to maintain a balanced growth and production phase.[5]- Replace or supplement rapidly consumed carbon sources (e.g., glucose) with slower-metabolized ones (e.g., starch, dextrin). |
| JY-A2-004 | Foaming during fermentation | - High protein content in the medium (e.g., from yeast extract, peptone).- High agitation and aeration rates. | - Add an appropriate antifoaming agent (e.g., UCON-LB625) at the start of the fermentation or as needed. Note that some antifoams like P-2000 can inhibit production.[6]- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| JY-A2-005 | Observed degradation of this compound | - Instability of the molecule at the fermentation pH.- Presence of degradative enzymes. | - Monitor and control the pH of the fermentation broth throughout the process.- Harvest the fermentation broth at the peak production time to minimize degradation. |
Frequently Asked Questions (FAQs)
1. What is the optimal medium composition for this compound production?
While the exact optimal medium for every strain and bioreactor can vary, a good starting point for Micromonospora chalcea is a complex medium rich in carbohydrates and organic nitrogen sources. The production of juvenimicins is notably stimulated by the addition of ferrous sulfate and magnesium sulfate.[7]
Table 1: Effect of Key Medium Components on this compound Yield (Hypothetical Data)
| Component | Concentration | Relative this compound Yield (%) |
| Carbon Source | ||
| Glucose | 20 g/L | 85 |
| Starch | 20 g/L | 100 |
| Dextrin | 20 g/L | 95 |
| Nitrogen Source | ||
| Peptone | 10 g/L | 90 |
| Yeast Extract | 10 g/L | 100 |
| Soybean Meal | 10 g/L | 92 |
| Mineral Salts | ||
| FeSO₄·7H₂O | 0.5 g/L | 110 |
| MgSO₄·7H₂O | 0.5 g/L | 105 |
2. What are the ideal fermentation parameters for Micromonospora chalcea?
Optimal fermentation parameters should be determined empirically for your specific setup. However, typical conditions for Micromonospora species are a good starting point.
Table 2: Recommended Fermentation Parameters
| Parameter | Recommended Range |
| Temperature | 28-32°C |
| pH | 6.5-7.5 |
| Agitation | 200-300 rpm |
| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 120-168 hours |
3. How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[8][9] A validated protocol would be necessary for accurate measurements.
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of Micromonospora chalcea from a sporulated agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 30°C on a rotary shaker at 250 rpm for 48-72 hours until a dense culture is obtained.
-
Use this seed culture to inoculate the production fermentation vessel at a 5-10% (v/v) ratio.
Protocol 2: Fermentation for this compound Production
-
Prepare the production medium (e.g., 20 g/L starch, 10 g/L yeast extract, 0.5 g/L FeSO₄·7H₂O, 0.5 g/L MgSO₄·7H₂O, 2 g/L CaCO₃ in distilled water, pH adjusted to 7.0).
-
Sterilize the medium in a fermenter at 121°C for 20 minutes.
-
After cooling, inoculate with the seed culture.
-
Maintain the fermentation parameters as suggested in Table 2.
-
Monitor the fermentation by taking samples aseptically at regular intervals to measure pH, biomass, and this compound concentration.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the biomass.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 240 nm or MS/MS detection for higher specificity.
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Caption: Workflow for this compound production and analysis.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The impact of different carbon and nitrogen sources on antibiotic production by Streptomyces hygroscopicus CH-7 | Semantic Scholar [semanticscholar.org]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. Fermentation studies of rustmicin production by a Micromonospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on juvenimicin, a new antibiotic. I. Taxonomy, fermentation and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Challenges in Juvenimicin A2 purification from culture broth
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of Juvenimicin A2 from Micromonospora chalcea culture broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a macrolide antibiotic produced by the actinomycete Micromonospora chalcea var. izumensis. It is part of a complex of eight related compounds (Juvenimicins A1-A4 and B1-B4). As a macrolide, it is a fat-soluble, basic compound. Its close relative, Juvenimicin A3, is identical to rosamicin, suggesting similar chemical properties.[1]
Q2: What is the general workflow for purifying this compound?
A2: The general workflow involves a multi-step process that begins with separating the microbial cells from the culture broth, followed by extraction of the active compounds and subsequent chromatographic purification to isolate this compound from its analogues and other impurities.
Q3: Why is it challenging to purify this compound specifically?
A3: The primary challenge lies in the separation of this compound from the seven other closely related juvenimicin compounds produced simultaneously by Micromonospora chalcea.[1] These analogues often have very similar chemical and physical properties, making their separation by standard chromatographic techniques difficult.[2] Additionally, macrolide antibiotics can be susceptible to degradation, especially under acidic conditions.[3]
Q4: What analytical techniques are suitable for monitoring this compound during purification?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for both identifying and quantifying this compound in complex mixtures.[4][5] For quicker, qualitative assessments during column chromatography, Thin-Layer Chromatography (TLC) can be employed.[2]
Purification Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Extraction | 1. Incomplete Cell Lysis: If this compound is partially retained within the mycelia, yields in the supernatant will be low. | 1. Ensure efficient separation of mycelia from the broth (e.g., high-speed centrifugation or filtration). Consider homogenization or sonication of the mycelia followed by a separate extraction to recover any intracellular product. |
| 2. Suboptimal Extraction Solvent: The polarity and pH of the solvent may not be ideal for the fat-soluble, basic this compound. | 2. Use a water-immiscible organic solvent such as ethyl acetate or n-butanol.[6][7] Adjusting the pH of the culture filtrate to a slightly basic range (pH 8-9) before extraction can improve the partitioning of the basic macrolide into the organic phase. | |
| 3. Emulsion Formation: Proteins and polysaccharides in the fermentation broth can cause stable emulsions during solvent extraction, trapping the product.[8] | 3. Break emulsions by adding a saturated brine solution, centrifuging the mixture at a moderate speed, or using a different solvent system. | |
| Poor Separation of Juvenimicin Analogues | 1. Inappropriate Stationary Phase: The column chromatography resin may not have sufficient selectivity for the juvenimicin analogues. | 1. Silica gel is commonly used for the separation of macrolides.[2] Consider using reverse-phase columns (e.g., C18) in HPLC, which can provide high-resolution separation of closely related compounds.[9] |
| 2. Unoptimized Mobile Phase: The solvent gradient may be too steep, causing co-elution of similar compounds. | 2. Develop a shallow and slow gradient elution method for column chromatography. Use analytical HPLC to test various solvent systems (e.g., acetonitrile/water or methanol/water with modifiers) to find the optimal conditions before scaling up. | |
| Product Degradation | 1. pH Instability: Macrolide antibiotics can degrade under acidic conditions, which may be encountered during pH adjustments or on certain chromatography media.[3] | 1. Maintain a neutral to slightly basic pH throughout the purification process. Use buffered mobile phases in chromatography where possible. |
| 2. Thermal Instability: Prolonged exposure to high temperatures can lead to degradation. | 2. Perform solvent evaporation steps at reduced pressure and moderate temperatures (e.g., using a rotary evaporator). Store fractions and the purified product at low temperatures (-20°C or below). | |
| Final Product is Impure | 1. Co-elution with Other Metabolites: The culture broth contains numerous other secondary metabolites that may have similar properties to this compound. | 1. Employ multiple, orthogonal chromatography steps. For example, follow an initial silica gel column with a reverse-phase HPLC step. This multi-modal approach separates compounds based on different chemical properties (polarity and hydrophobicity). |
| 2. Contamination from Solvents or Materials: Impurities can be introduced from low-grade solvents or contaminated labware. | 2. Use HPLC-grade solvents for all chromatographic steps and ensure all glassware is scrupulously clean. |
Quantitative Data Summary
The following table summarizes representative yield data from a multi-step purification of Rosamicin, a closely related macrolide from Micromonospora rosaria, which can serve as an estimate for this compound purification.
| Purification Step | Starting Material | Product Recovered | Notes |
| Solvent Extraction | 1.8 Liters Culture Broth | 12.8 mg (Intermediate B) | Extraction with ethyl acetate.[10] |
| Chromatography 1 | 1.8 Liters Culture Broth | 5.1 mg (Intermediate E) | Isolation from a different mutant strain.[10] |
| Chromatography 2 | 112 x 15 ml Culture Plates | 8.9 mg (Intermediate C) | Isolation from solid culture.[10] |
Note: The data is for biosynthetic intermediates of Rosamicin and illustrates typical recovery amounts from culture. Yields for this compound may vary based on fermentation productivity and purification efficiency.
Experimental Protocols
Protocol 1: Extraction of Crude Juvenimicin Complex
-
Broth Clarification: Centrifuge the Micromonospora chalcea culture broth at 10,000 rpm for 15 minutes to pellet the mycelia.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.5 using a 1M NaOH solution.
-
Solvent Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic (top) layer containing the juvenimicins will be separated from the aqueous (bottom) layer.
-
Collection: Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator at 40°C to yield a crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a step or gradient system of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC or analytical HPLC.
-
Pooling: Combine the fractions containing the highest concentration of the desired this compound and concentrate them in vacuo. Further purification may be required using preparative HPLC.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for this compound purification.
Troubleshooting Logic Diagram
References
- 1. reddit.com [reddit.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shodex.com [shodex.com]
- 5. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transformation of macrolide antibiotics during chlorination process: Kinetics, degradation products, and comprehensive toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function of Cytochrome P450 Enzymes RosC and RosD in the Biosynthesis of Rosamicin Macrolide Antibiotic Produced by Micromonospora rosaria - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability issues of Juvenimicin A2 in solution
Technical Support Center: Juvenimicin A2
Disclaimer: Specific stability and degradation data for this compound are not extensively available in public literature. The following guidance is based on the well-characterized properties of macrolide antibiotics, the class to which this compound belongs. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
This compound, as a macrolide antibiotic, is expected to exhibit stability characteristics typical of this class. Generally, macrolides are sensitive to acidic conditions, which can lead to the hydrolysis of the lactone ring and glycosidic bonds, resulting in inactivation.[1][2] Stability is also influenced by temperature, light exposure, and the choice of solvent. For optimal stability, it is recommended to store solutions at low temperatures and protected from light.
Q2: What are the primary factors that can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound in solution:
-
pH: Acidic pH is a major cause of degradation for macrolides.[1][2] It is advisable to maintain solutions at a neutral or slightly alkaline pH.
-
Temperature: Elevated temperatures can accelerate the degradation process. Solutions should be stored at recommended low temperatures (e.g., -20°C or -80°C for long-term storage).[3]
-
Solvents: The choice of solvent can impact stability. While soluble in some organic solvents, prolonged storage in certain solvents might promote degradation. It is crucial to use high-purity, anhydrous solvents for preparing stock solutions.
-
Light: Exposure to UV light can lead to photodegradation. It is recommended to store solutions in amber vials or protect them from light.
-
Enzymatic Degradation: In biological matrices, enzymes such as esterases can contribute to the degradation of macrolide antibiotics.[4]
Q3: How should I prepare and store a stock solution of this compound?
For preparing a stock solution, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile. The concentration of the stock solution should be carefully chosen to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials, protected from light.
Q4: What are the observable signs of this compound degradation in my experiments?
Degradation of this compound may manifest in several ways:
-
Loss of Biological Activity: A noticeable decrease or complete loss of the expected antibiotic effect in your bioassays (e.g., smaller zones of inhibition in a disk diffusion assay).
-
Changes in Physical Appearance: The solution might change color or show signs of precipitation.
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q5: How can I monitor the stability of this compound in my experimental solutions?
The stability of this compound can be monitored using the following methods:
-
Chromatographic Methods: HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to quantify the concentration of this compound over time and to detect the formation of degradation products.[5][6]
-
Bioassays: A simple way to check for retained biological activity is to perform a bioassay, such as a disk diffusion test or a minimum inhibitory concentration (MIC) determination, and compare the results with a freshly prepared standard.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of antibacterial activity | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound. Verify the pH of your experimental media. Perform a stability study under your experimental conditions. |
| Inconsistent results between experiments | Instability of this compound in the experimental buffer or medium. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh dilutions for each experiment from a properly stored stock aliquot. Assess the stability of this compound in your specific experimental medium over the time course of your experiment. |
| Precipitate formation in the solution | Poor solubility or degradation of the compound. | Ensure the solvent is appropriate and the concentration is within the solubility limit. If using aqueous buffers, check the final concentration of the organic solvent used for dilution. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber or light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: HPLC-Based Stability Assay
-
Objective: To determine the stability of this compound in a specific buffer over time.
-
Method:
-
Prepare a solution of this compound in the buffer of interest at the desired experimental concentration.
-
At time zero, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway for macrolides like this compound.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 2. youtube.com [youtube.com]
- 3. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - WUR [wur.nl]
- 4. mdpi.com [mdpi.com]
- 5. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. asm.org [asm.org]
- 8. southernbiological.com [southernbiological.com]
Technical Support Center: Optimizing Fermentation for Juvenimicin A2 Production
Welcome to the technical support center for the optimization of Juvenimicin A2 production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your fermentation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Micromonospora chalcea for this compound production.
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | Inappropriate Medium Composition: Lack of essential nutrients or presence of inhibitory substances. | - Optimize Carbon and Nitrogen Sources: Experiment with different carbon sources such as glucose, soluble starch, or dextrin, and nitrogen sources like soybean meal, yeast extract, or peptone. A glucose-soybean medium has shown promise for antibiotic production by Micromonospora species.[1] - Supplement with Metal Ions: The addition of ferrous sulfate (FeSO₄) and magnesium sulfate (MgSO₄) has been shown to stimulate juvenimicin production.[2] - Evaluate Precursor Addition: Consider adding precursors of the polyketide backbone of this compound, if known. |
| Suboptimal Fermentation Parameters: Incorrect pH, temperature, aeration, or agitation. | - pH Control: Micromonospora chalcea is sensitive to acidic conditions (pH < 5.0).[3][4] Maintain the pH between 7.0 and 8.0 for optimal antibiotic production.[1][5] - Temperature Control: The optimal growth temperature for Micromonospora chalcea is between 28°C and 40°C.[4][6] A temperature of 28°C has been found to be effective for antibiotic production in a related strain.[1] - Aeration and Agitation: Ensure adequate dissolved oxygen levels. For actinomycetes, agitation rates of 150-250 rpm and aeration rates of 1-2 volumes of air per volume of medium per minute (vvm) are often effective.[7] | |
| Poor Inoculum Quality: Low viability or insufficient quantity of the seed culture. | - Standardize Inoculum Preparation: Use a fresh, actively growing seed culture. Optimize the age and volume of the inoculum; a 5% (v/v) inoculum is a good starting point.[8] - Ensure Spore Germination: If starting from spores, ensure conditions are optimal for germination (e.g., pH 8.0, 40°C).[6] | |
| Inconsistent Batch-to-Batch Production | Variability in Raw Materials: Inconsistent quality of medium components. | - Use High-Purity Ingredients: Utilize analytical grade reagents where possible. - Characterize Complex Raw Materials: If using complex media components like soybean meal or yeast extract, consider lot-to-lot testing for consistency. |
| Inadequate Process Control: Fluctuations in pH, temperature, or dissolved oxygen during fermentation. | - Implement Automated Control: Utilize bioreactors with automated pH, temperature, and dissolved oxygen control to maintain stable conditions. | |
| Foaming | High Protein Content in Medium: Components like soybean meal or yeast extract can cause foaming. | - Use Antifoaming Agents: Add food-grade antifoaming agents (e.g., silicone-based) as needed. Start with a low concentration and add incrementally. |
| Contamination | Non-sterile Equipment or Medium: Introduction of competing microorganisms. | - Strict Aseptic Technique: Ensure all equipment, media, and reagents are properly sterilized. - Monitor Culture Purity: Regularly check the culture purity through microscopy and plating on selective media. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended medium composition for this compound production?
A1: While a universally optimized medium is not defined, a good starting point is a glucose-soybean (GS) based medium. One study on a Micromonospora species found a GS medium at pH 7.0 to be effective for antibiotic production.[1] It is also recommended to supplement the medium with ferrous sulfate (FeSO₄) and magnesium sulfate (MgSO₄) to stimulate juvenimicin production.[2]
Q2: What are the optimal pH and temperature for Micromonospora chalcea fermentation?
A2: Micromonospora chalcea is a mesophilic bacterium that prefers neutral to slightly alkaline conditions. The optimal growth temperature is in the range of 28-40°C.[4][6] For antibiotic production, a temperature of 28°C and a pH of 7.0 have been shown to be effective for a related Micromonospora strain.[1] It is crucial to avoid pH levels below 5.0, as the organism is sensitive to acidic environments.[3][4]
Q3: What are the suggested aeration and agitation rates?
A3: Adequate oxygen supply is critical for the growth of the aerobic bacterium Micromonospora chalcea and for the production of secondary metabolites like this compound. While specific optimal rates for this compound production are not extensively documented, typical starting parameters for actinomycete fermentations are an agitation speed of 150-250 rpm and an aeration rate of 1-2 vvm (volume of air per volume of medium per minute).[7]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying this compound. A reversed-phase C18 column is commonly used for the separation of macrolide antibiotics.[2][3][9] The mobile phase often consists of a mixture of acetonitrile and a buffer solution. Detection can be performed using a UV detector at around 210-215 nm or with a more sensitive fluorescence detector after derivatization.[2][10] Mass spectrometry (MS) can also be coupled with HPLC for more specific detection and quantification.[9]
Q5: What is the typical fermentation time for this compound production?
A5: The fermentation time can vary depending on the specific strain and conditions. For many actinomycetes, antibiotic production enters the stationary phase of growth, which can be several days. It is recommended to monitor the production kinetics by taking samples at regular intervals (e.g., every 24 hours) to determine the optimal harvest time.
Experimental Protocols
Protocol 1: Fermentation of Micromonospora chalcea for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Micromonospora chalcea from a slant into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until good growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium. A starting formulation could be (per liter):
-
Glucose: 20 g
-
Soybean Meal: 15 g
-
FeSO₄·7H₂O: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
Adjust pH to 7.0 before sterilization.
-
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals for analysis of this compound concentration and biomass.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 rpm for 15 minutes to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (General Method for Macrolides):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Biosynthetic Pathway Overview
The biosynthesis of macrolide antibiotics like this compound is a complex process involving polyketide synthases (PKS) and subsequent modifying enzymes. While a specific signaling pathway for this compound is not fully elucidated, a general representation of the biosynthetic logic is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation | British Journal of Pharmacy [bjpharm.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Germination of spores of Micromonospora chalcea: physiological and biochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micromonospora chalcea D 131 | DSM 43116 | BacDiveID:7886 [bacdive.dsmz.de]
- 9. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
- 10. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Juvenimicin A2
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the low aqueous solubility of Juvenimicin A2. This compound is a macrolide antibiotic belonging to a fat-soluble basic complex, which suggests inherent difficulties in achieving desired concentrations in aqueous media for experimental use.[1]
The strategies outlined below are based on established methodologies for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or Tris?
A1: this compound is part of a fat-soluble complex, indicating it is a lipophilic compound with poor water solubility.[1] Such compounds often fail to dissolve in aqueous buffers because the energy required to break their crystal lattice structure is greater than the energy released by their interaction with water molecules. Forcing dissolution may lead to the formation of a fine suspension rather than a true solution, resulting in inaccurate and irreproducible experimental data.
Q2: Can I use an organic solvent to dissolve this compound?
A2: Yes, using a small amount of a water-miscible organic solvent is a common and effective initial strategy.[8][9] The first step is typically to create a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.
-
Important Consideration: Always check the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent. It is crucial to keep the final solvent concentration low, typically below 1% and often below 0.1%, to avoid artifacts.
Q3: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the concentration of the organic co-solvent is diluted. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound.
-
Modify the Aqueous Buffer: Consider adjusting the pH of your buffer. Since this compound is a basic compound, slightly lowering the pH may improve its solubility.[8]
-
Use Solubilizing Excipients: Incorporating surfactants or cyclodextrins into the aqueous buffer can help maintain the drug's solubility.[4][5][10]
-
Change Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can sometimes prevent immediate precipitation.
Q4: How can I determine the solubility of this compound in my specific buffer?
A4: You can determine the equilibrium solubility through a shake-flask method. This involves adding an excess amount of this compound to your buffer, agitating the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached, and then filtering or centrifuging the suspension to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant can then be quantified using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in biological assays. | Poor solubility leading to non-homogeneous concentration of the compound in the assay medium. The actual concentration available to cells or proteins is lower than intended. | Prepare a stock solution in 100% DMSO. When diluting into your final aqueous medium, ensure the final DMSO concentration is non-toxic to your system (<0.5%). Vortex vigorously during dilution. Consider using a formulation with solubilizing agents like cyclodextrins.[10] |
| Cloudiness or visible precipitate in the final solution. | The concentration of this compound exceeds its solubility limit in the final buffer composition. | Decrease the final concentration of this compound. Increase the percentage of co-solvent if the experimental system allows. Alternatively, use a different solubilization strategy, such as creating a lipid-based formulation or a solid dispersion.[2][5][6] |
| Difficulty preparing a high-concentration stock solution. | The chosen organic solvent is not optimal for this compound. | Test a small number of different water-miscible organic solvents (e.g., DMSO, DMF, ethanol, NMP). Gentle warming and sonication can also aid in dissolution, but stability must be considered. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies used to improve the aqueous solubility of poorly soluble compounds like macrolide antibiotics. Researchers should empirically determine the optimal method for this compound.
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvency [8][9] | Reduces the polarity of the solvent system, decreasing the energy required to solvate the lipophilic drug. | 2 to 500-fold | Simple to implement; effective for many compounds. | Potential for solvent toxicity in biological systems; risk of precipitation upon dilution. |
| pH Adjustment [8] | Ionization of the drug at a pH away from its pI increases its interaction with water molecules. For a basic drug, lowering the pH increases solubility. | 10 to 1000-fold | Very effective for ionizable drugs; easy to implement. | Only applicable to ionizable compounds; risk of pH-induced degradation; pH may not be compatible with the experiment. |
| Surfactants (Micelles) [4] | Surfactant molecules form micelles above their critical micelle concentration (CMC), creating a hydrophobic core that can encapsulate the drug. | 10 to 100-fold | Effective for highly lipophilic drugs. | Potential for surfactant-induced toxicity or interference with biological assays. |
| Complexation (Cyclodextrins) [10] | Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The drug partitions into the hydrophobic core. | 5 to 2000-fold | Low toxicity; can improve stability. | Can be expensive; requires screening for the best cyclodextrin type and fit. |
| Solid Dispersions [6] | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which enhances the dissolution rate.[2][4] | 10 to 100-fold | Significant increase in dissolution rate and bioavailability. | Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve HP-β-CD in the buffer to a final concentration of 5-20% (w/v). Stir until the solution is clear.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of ethanol or DMSO.
-
While vigorously vortexing the HP-β-CD solution, add the this compound stock solution dropwise.
-
Continue to stir or agitate the final solution for at least 30 minutes to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug or potential aggregates. The resulting clear solution is ready for use.
Visualizations
Below are diagrams illustrating key workflows for addressing solubility issues.
Caption: Initial solubility testing workflow for this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting peak tailing in HPLC analysis of Juvenimicin A2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Juvenimicin A2.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge. This phenomenon can compromise the accuracy and precision of quantification. The following guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound, a macrolide antibiotic.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart to diagnose and resolve peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?
A1: Peak tailing for basic compounds such as macrolide antibiotics is often due to secondary interactions with the stationary phase. The primary cause is the interaction of the positively charged analyte with negatively charged residual silanol groups on the silica-based C18 column. Other contributing factors can include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimal, the basic analyte can exist in multiple ionic forms, leading to peak broadening and tailing.
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Extra-column dead volume: Excessive tubing length or poorly made connections can cause band broadening that manifests as peak tailing.
-
Sample overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: As a macrolide antibiotic, this compound is expected to be a basic compound. In reverse-phase HPLC, the pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.
-
At low pH (e.g., pH 2.5-4.5): The basic functional groups of this compound will be protonated (positively charged). At the same time, the residual silanol groups on the silica packing are protonated and neutral, which minimizes secondary ionic interactions and often leads to improved peak symmetry. The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can help achieve this and reduce peak tailing.[1]
-
At mid-range pH (e.g., pH 5-7): In this range, the analyte may be protonated, and the silanol groups can be deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing.
-
At high pH (e.g., pH > 8): While the analyte may be neutral, silica-based columns are generally not stable at high pH, which can lead to rapid column degradation.
Q3: What type of HPLC column is recommended for the analysis of this compound to minimize peak tailing?
A3: To minimize peak tailing for basic compounds, it is advisable to use a modern, high-purity, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing the sites for secondary interactions. Columns with a lower silanol activity are generally preferred. Alternatively, columns with a different stationary phase, such as a polymer-based or a hybrid silica-polymer column, can offer better peak shapes for basic analytes.
Q4: Can my sample preparation be the cause of peak tailing?
A4: Yes, sample preparation can significantly impact peak shape.
-
Sample solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the mobile phase or a weaker solvent.
-
Sample concentration: Injecting a sample that is too concentrated can lead to mass overload, resulting in peak tailing. If you suspect this is the issue, try diluting your sample and re-injecting.
Quantitative Data Summary
The following table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing for this compound analysis, based on typical methods for macrolide antibiotics.
| Parameter | Recommended Range/Value | Rationale for Peak Shape Improvement |
| Mobile Phase pH | 2.5 - 4.5 | Minimizes ionization of residual silanols, reducing secondary interactions with the basic analyte. |
| Buffer Concentration | 20 - 50 mM | Maintains a stable pH throughout the analysis, ensuring consistent ionization of the analyte. |
| Organic Modifier | Acetonitrile or Methanol | The choice of organic solvent can influence selectivity and peak shape. |
| Additive | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Acts as an ion-pairing agent and helps to protonate silanol groups, reducing peak tailing.[1] |
| Column Temperature | 30 - 40 °C | Higher temperatures can improve peak efficiency and reduce viscosity, sometimes leading to sharper peaks. |
| Injection Volume | 5 - 20 µL | Keeping the injection volume small helps to prevent band broadening and sample overload. |
Experimental Protocol: Optimized HPLC Method for this compound
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound, with a focus on achieving symmetrical peak shapes.
1. Objective: To develop an HPLC method for the quantification of this compound with minimal peak tailing.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped
4. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Alternative Buffered Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Degas the mobile phase before use.
5. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
6. Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Prepare working standards and samples by diluting the stock solution with the same solvent.
7. System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.5.
-
Theoretical Plates: A high number of theoretical plates indicates good column efficiency.
-
Reproducibility: The relative standard deviation (RSD) for peak area and retention time of replicate injections should be < 2%.
8. Troubleshooting Peak Tailing in this Method:
-
If peak tailing is still observed, consider increasing the formic acid concentration slightly (e.g., to 0.2%) or switching to the phosphate buffer at pH 3.0.
-
If the issue persists, it may be necessary to try a different brand or type of C18 column with lower silanol activity.
-
Ensure all system connections are secure and that the shortest possible tubing is used between the injector, column, and detector.
References
Technical Support Center: Enhancing the Resolution of Juvenimicin A2 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution and analysis of Juvenimicin A2 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an HPLC method for separating this compound analogs?
A1: A systematic approach is crucial for developing a robust HPLC method. Start by selecting a suitable column, typically a C18 or other reversed-phase column. The mobile phase composition, particularly the pH and the organic modifier (e.g., acetonitrile or methanol), should be optimized to achieve the best selectivity. The addition of modifiers like triethylamine can improve peak shape for basic compounds like macrolides.[1][2] A gradient elution is often necessary for complex mixtures of analogs.
Q2: How can I improve the resolution of closely eluting or co-eluting peaks of this compound analogs?
A2: To improve the resolution between closely eluting peaks, you can try several strategies:
-
Optimize the mobile phase: Fine-tune the organic solvent percentage, pH, and buffer concentration.
-
Change the stationary phase: Switching to a column with a different selectivity (e.g., a phenyl-hexyl or a cyano column) can alter the elution order.
-
Adjust the temperature: Lowering the temperature can sometimes increase resolution, although it may also increase backpressure.
-
Decrease the flow rate: This can lead to better separation but will increase the run time.
Q3: My peaks are broad. What are the common causes and solutions?
A3: Peak broadening in HPLC can stem from various factors.[3][4][5][6] Common causes include column degradation, excessive dead volume in the system, or a mismatch between the injection solvent and the mobile phase.[3][4][6] To address this, ensure your column is in good condition, minimize tubing lengths, and dissolve your sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[4][6]
Q4: What are the best practices for preparing samples of this compound analogs for HPLC analysis?
A4: Proper sample preparation is key to obtaining reproducible results. Ensure your sample is fully dissolved in the injection solvent. The concentration should be within the linear range of the detector to avoid peak distortion due to column overload.[5] It is also advisable to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Q5: How can I enhance the signal-to-noise ratio (S/N) in the NMR spectra of my this compound analogs?
A5: Improving the S/N in NMR is critical for analyzing complex molecules, especially when dealing with low sample concentrations. Key strategies include:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans.[7]
-
Use a higher magnetic field spectrometer: Higher field strengths provide better sensitivity and dispersion.
-
Optimize shimming: Proper shimming of the magnetic field is crucial for good line shape and resolution.
-
Use a cryoprobe: These probes are cooled to very low temperatures, which significantly reduces thermal noise and can increase S/N by a factor of 3-4.
-
Adjust receiver gain: Proper setting of the receiver gain is important to maximize the signal without causing artifacts.[8]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic-to-aqueous ratio, pH, and buffer concentration. |
| Unsuitable column stationary phase. | Try a column with a different selectivity (e.g., C8, Phenyl-Hexyl).[6] | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration. | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample.[5] | |
| Presence of acidic or basic sites on the stationary phase. | Use an end-capped column or a column with a different stationary phase. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Split Peaks | Clogged frit or partially blocked column inlet. | Back-flush the column or replace the inlet frit. |
| Sample solvent incompatibility with the mobile phase. | Ensure the sample solvent is miscible with the mobile phase. |
NMR Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Low Signal-to-Noise Ratio | Insufficient number of scans. | Increase the number of scans (e.g., from 16 to 64 for a 2x improvement).[7] |
| Low sample concentration. | If possible, increase the sample concentration. | |
| Improperly set receiver gain. | Optimize the receiver gain to maximize signal without introducing artifacts.[8] | |
| Broad Peaks | Poor shimming. | Re-shim the magnet, especially the on-axis shims (Z1-Z5). |
| Sample aggregation. | Try a different solvent or adjust the temperature. | |
| Presence of paramagnetic impurities. | Filter the sample or use a chelating agent if metal contamination is suspected. | |
| Distorted Peak Shapes | Non-uniform magnetic field. | Ensure proper shimming. |
| Sample viscosity is too high. | Dilute the sample or acquire the spectrum at a higher temperature. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Analogs
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Initial Gradient:
-
Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of critical pairs.
-
If peak shape is poor, consider adding 0.1% triethylamine to the mobile phase and adjusting the pH with formic acid.
-
If resolution is still insufficient, try a different organic modifier (e.g., methanol) or a different column stationary phase.
-
Protocol 2: Enhancing NMR Signal for Structural Elucidation
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound analog in 0.6 mL of a deuterated solvent (e.g., CDCl3 or MeOD).
-
Filter the sample into a clean NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe if available.
-
-
Acquisition Parameters for a 1H NMR Spectrum:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Number of Scans (ns): Start with 16 scans and increase as needed (e.g., 64, 128) to achieve adequate S/N.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Acquisition Time (aq): At least 3 seconds for good digital resolution.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., lb = 0.3 Hz) to improve S/N without significant line broadening.
-
Perform baseline correction to ensure accurate integration.
-
Visualizations
Caption: A workflow for troubleshooting common HPLC resolution issues.
Caption: General mechanism of action for macrolide antibiotics like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Strategies. Structural Elucidation [imserc.northwestern.edu]
- 3. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Minimizing epimerization of Juvenimicin A2 during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of Juvenimicin A2 during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a 16-membered macrolide antibiotic isolated from the fermentation broth of Micromonospora chalcea var, izumensis.[1] Like many complex natural products, the biological activity of this compound is highly dependent on its specific three-dimensional structure, including the stereochemistry at its chiral centers. Epimerization, the change in configuration at one of these centers, can lead to a significant reduction or complete loss of its desired antibiotic activity. Therefore, maintaining the stereochemical integrity of this compound throughout the extraction, purification, and handling processes is critical for obtaining accurate and reproducible experimental results.
Q2: What is epimerization and where is it likely to occur in this compound?
Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In macrolide antibiotics, a common site for epimerization is the carbon atom adjacent to a carbonyl group (the α-carbon). For many macrolides, this is the C2 position. The hydrogen atom at this position can be abstracted under certain conditions, leading to the formation of an intermediate enolate, which can then be protonated from either face, resulting in a mixture of the original compound and its epimer. While specific studies on this compound are limited, based on the general chemistry of macrolides, the C2 position is a potential site for epimerization.
Q3: What are the primary factors that can induce epimerization of this compound during workup?
The primary factors that can induce epimerization in macrolides, and likely in this compound, are:
-
pH: Both acidic and basic conditions can catalyze enolization and subsequent epimerization. Basic conditions, in particular, promote the abstraction of the α-proton.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization, accelerating the degradation process.
-
Solvents: The choice of solvent can influence the rate of epimerization. Protic solvents may facilitate proton exchange.
-
Exposure Time: Prolonged exposure to harsh conditions (adverse pH, high temperature) will increase the extent of epimerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound that may be related to epimerization.
Problem 1: Loss of biological activity of the purified this compound.
| Possible Cause | Suggested Solution |
| Epimerization during extraction or purification. | 1. Control pH: Maintain the pH of all aqueous solutions as close to neutral (pH 6-7.5) as possible. Use buffered solutions for extractions and chromatography. 2. Minimize Temperature: Perform all workup steps at reduced temperatures (0-4 °C). Use ice baths for extractions and conduct chromatography in a cold room or with a jacketed column. 3. Reduce Exposure Time: Minimize the duration of each step in the workup process. Plan experiments to proceed without unnecessary delays. 4. Solvent Selection: Use aprotic solvents for extraction where possible. If aqueous solutions are necessary, ensure they are buffered and used for the shortest time required. |
| Degradation due to harsh chemical reagents. | 1. Avoid Strong Acids and Bases: Do not use strong acids or bases for pH adjustment. Use mild acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate) in dilute concentrations. 2. Reagent Purity: Ensure all solvents and reagents are of high purity and free from acidic or basic impurities. |
| Improper storage of the purified compound. | 1. Store at Low Temperature: Store purified this compound at -20 °C or below. 2. Protect from Light and Air: Store under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light-induced degradation. |
Problem 2: Appearance of an additional peak close to the main product peak in HPLC analysis.
| Possible Cause | Suggested Solution |
| Formation of an epimer. | 1. Optimize HPLC Method: Develop an HPLC method with sufficient resolution to separate the epimers. This may involve using a longer column, a smaller particle size stationary phase, or optimizing the mobile phase composition and gradient. Chiral chromatography may also be an option. 2. Forced Degradation Study: Conduct a forced degradation study by intentionally exposing a small sample of pure this compound to mild acidic, basic, and thermal stress. Analyze the stressed samples by HPLC to see if the unknown peak increases in intensity, which would support its identification as a degradation product like an epimer. |
| Presence of a closely related impurity from the fermentation broth. | 1. Improve Purification: Optimize the purification protocol. This may involve using a different chromatographic resin, a more selective solvent system, or an additional purification step (e.g., preparative TLC or a different mode of chromatography). |
Experimental Protocols
Protocol 1: Recommended General Workup Procedure to Minimize Epimerization
This protocol outlines a general procedure for the extraction and initial purification of this compound from a fermentation broth, with an emphasis on minimizing epimerization.
-
Harvest and Clarification:
-
Centrifuge the fermentation broth at 4°C to separate the mycelium from the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solids.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the clarified supernatant to 7.0 using a dilute phosphate buffer.
-
Extract the supernatant three times with an equal volume of cold ethyl acetate. Perform the extraction in a separatory funnel kept in an ice bath.
-
Combine the organic extracts and wash with cold brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous sodium sulfate at 4°C.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 30°C.
-
-
Preliminary Purification (Silica Gel Chromatography):
-
Perform column chromatography on silica gel at 4°C.
-
Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Load the crude extract and elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Combine fractions containing this compound.
-
-
Final Purification (Preparative HPLC):
-
Further purify the enriched fractions using preparative reverse-phase HPLC with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid, ensuring the final pH is not too acidic).
-
Use a C18 column and a suitable gradient to achieve good separation.
-
Collect the peak corresponding to this compound.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: HPLC Method for Monitoring Epimerization
This protocol provides a starting point for developing an analytical HPLC method to separate and quantify this compound and its potential epimer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (can be optimized).
-
Detection: UV at 232 nm.
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for baseline separation of this compound and its epimer.
Visualizations
Caption: Proposed epimerization pathway of this compound via an enolate intermediate.
Caption: Recommended workflow for this compound workup with critical control points.
References
Technical Support Center: Enhancing the Antibacterial Potency of Juvenimicin A2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for strategies to improve the antibacterial potency of Juvenimicin A2. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial activity?
This compound is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora chalcea var. izumensis. It is part of a larger complex of related compounds, the juvenimicins. Structurally, this compound is characterized by a methyl group at the C-6 position of the macrolactone ring, which distinguishes it from the more potent Juvenimicin A3 (rosamicin) that possesses a formylmethyl group at the same position[1]. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in publicly accessible literature, it is known to be active against Gram-positive bacteria. Generally, 16-membered macrolides are effective against various Gram-positive and some Gram-negative bacteria[2].
Q2: What are the primary strategies to enhance the antibacterial potency of this compound?
There are two main strategies to improve the antibacterial potency of this compound:
-
Chemical Modification: This involves altering the chemical structure of the this compound molecule to improve its interaction with the bacterial ribosome (its target), enhance its penetration into bacterial cells, or increase its resistance to bacterial enzymes that can inactivate it.
-
Synergistic Combination Therapy: This approach involves co-administering this compound with other antimicrobial agents. The combination can result in a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities of each agent.
Q3: What specific chemical modifications could be explored for this compound?
Based on structure-activity relationship (SAR) studies of other 16-membered macrolides, several modifications to the this compound scaffold could be investigated to potentially enhance its antibacterial activity. Key areas for modification include:
-
C-6 Position: Given that Juvenimicin A3 (rosamicin) with a formylmethyl group at C-6 is more potent than this compound with a methyl group, modifications at this position are a prime target. Introducing other functional groups could modulate activity.
-
C-5 Sugar Moiety (Desosamine): The desosamine sugar is crucial for the activity of many macrolides. Modifications to this sugar, such as altering the dimethylamino group or other hydroxyl groups, could impact binding to the bacterial ribosome.
-
Macrolactone Ring: Strategic modifications to the 16-membered lactone ring, such as the introduction of substituents or altering existing functional groups, could improve the compound's pharmacokinetic and pharmacodynamic properties.
Q4: What types of antimicrobial agents could be tested for synergy with this compound?
Several classes of antimicrobial agents have shown synergistic effects with macrolide antibiotics and could be promising candidates for combination therapy with this compound:
-
Other Antibiotics: Combining this compound with antibiotics that have different mechanisms of action, such as beta-lactams (e.g., penicillins, cephalosporins), aminoglycosides, or fluoroquinolones, could lead to synergistic activity.
-
Antimicrobial Peptides (AMPs): AMPs can disrupt the bacterial cell membrane, which can facilitate the entry of this compound into the bacterial cell and enhance its access to the ribosomal target.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible MIC results for this compound or its derivatives.
-
Possible Cause 1: Poor solubility of the compound. Macrolides can have limited aqueous solubility.
-
Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the growth medium. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit bacterial growth.
-
-
Possible Cause 2: Inaccurate inoculum density. The number of bacteria used in the assay is critical for consistent results.
-
Troubleshooting Step: Carefully standardize the bacterial inoculum to a 0.5 McFarland standard before dilution and addition to the microplate wells.
-
-
Possible Cause 3: Variability in reading the endpoint. Visual determination of growth inhibition can be subjective.
-
Troubleshooting Step: Use a spectrophotometer to read the optical density (OD) at 600 nm for a more quantitative and objective measure of bacterial growth. Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Issue 2: Difficulty in interpreting checkerboard assay results for synergy.
-
Possible Cause 1: Ambiguous FIC index values. The Fractional Inhibitory Concentration (FIC) index may fall into the "additive" or "indifferent" range, making it difficult to definitively claim synergy.
-
Troubleshooting Step: Repeat the checkerboard assay with a narrower range of concentrations around the MIC of each compound to obtain a more precise FIC index. Consider performing a time-kill assay to confirm the synergistic interaction.
-
-
Possible Cause 2: Antagonistic interactions observed.
-
Troubleshooting Step: Antagonism can occur. Investigate the mechanisms of action of both compounds to understand the potential for antagonistic interactions. For example, one compound might induce a resistance mechanism that affects the other.
-
Issue 3: Challenges in the chemical synthesis or purification of this compound derivatives.
-
Possible Cause 1: Low yields in synthetic reactions.
-
Troubleshooting Step: Optimize reaction conditions such as temperature, reaction time, and catalyst. Consider using different protecting group strategies to avoid unwanted side reactions.
-
-
Possible Cause 2: Difficulty in purifying the final compound. Macrolide derivatives can be challenging to purify due to their similar polarities.
-
Troubleshooting Step: Employ a combination of chromatographic techniques, such as column chromatography with different stationary and mobile phases, followed by preparative HPLC for final purification.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial stock solution (e.g., this compound or its derivative in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
Protocol 2: Checkerboard Assay for Antibiotic Synergy
Objective: To assess the in vitro interaction between two antimicrobial agents.
Materials:
-
Same as for MIC determination.
-
Two antimicrobial agents (e.g., this compound and another antibiotic).
Procedure:
-
Prepare serial two-fold dilutions of Drug A horizontally and Drug B vertically in a 96-well plate containing CAMHB.
-
The final plate will contain a matrix of concentrations of both drugs.
-
Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.
-
Include wells with each drug alone to determine their individual MICs in the same experiment.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Data Presentation
Table 1: Hypothetical MICs of this compound and Derivatives against Staphylococcus aureus
| Compound | Modification | MIC (µg/mL) |
| This compound | (Parent Compound) | 4 |
| Derivative 1 | C-6 formyl group | 1 |
| Derivative 2 | C-5 modified desosamine | 2 |
| Derivative 3 | C-11, C-12 cyclic carbamate | 0.5 |
Note: The above data is hypothetical and for illustrative purposes. Actual MIC values need to be determined experimentally.
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Streptococcus pneumoniae
| Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic X in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Antibiotic X | 2 | 8 | 0.5 | 1 | 0.375 | Synergy |
Note: The above data is hypothetical and for illustrative purposes. Actual FIC index values need to be determined experimentally.
Visualizations
Caption: Workflow for synthesis and evaluation of new this compound derivatives.
Caption: Proposed synergistic mechanism of this compound with an antimicrobial peptide.
References
Technical Support Center: Refinement of Bioassays for Consistent Juvenimicin A2 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays for Juvenimicin A2.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with this compound, providing potential causes and step-by-step solutions.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Question: My MIC values for this compound fluctuate significantly between experiments. What could be the cause, and how can I improve consistency?
Answer: Inconsistent MIC values are a common challenge in antibiotic susceptibility testing. Several factors can contribute to this variability. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Density Variation | Standardize the inoculum preparation. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) before dilution for the assay.[1] |
| Incubation Time and Temperature Fluctuations | Ensure a consistent incubation period (typically 16-20 hours for broth microdilution) at a stable temperature (e.g., 37°C for Staphylococcus aureus).[2] Use calibrated incubators and monitor them regularly. |
| Media Composition Variability | Prepare culture media from a single lot of dehydrated powder if possible. Ensure the pH of the media is consistent and within the optimal range for the indicator strain. |
| Solvent Effects | If dissolving this compound in a solvent, prepare a solvent control to ensure the solvent itself is not inhibiting bacterial growth. Keep the final solvent concentration in the assay as low as possible and consistent across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of this compound and consistent addition of the inoculum. |
| Edge Effects in Microtiter Plates | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the antibiotic, consider not using the outermost wells for critical samples or filling them with sterile media. |
Issue 2: Poor or No Zone of Inhibition in Agar Diffusion Assays
Question: I am not observing a clear zone of inhibition around the disc containing this compound in my agar diffusion assay. What should I check?
Answer: The absence of a clear zone of inhibition can be due to several factors related to the antibiotic, the indicator strain, or the assay conditions.
| Potential Cause | Recommended Solution |
| Low Antibiotic Concentration | Verify the concentration of your this compound stock solution. Ensure that the amount of this compound loaded onto the disc is sufficient to inhibit the growth of the indicator strain. |
| Incorrect Indicator Strain | Confirm that the chosen indicator strain is susceptible to 16-membered macrolide antibiotics. Gram-positive bacteria like Staphylococcus aureus are generally susceptible.[3] |
| High Inoculum Density | An overly dense lawn of bacteria can overwhelm the antibiotic, leading to a reduced or absent zone of inhibition. Standardize the inoculum to a 0.5 McFarland standard.[1][4] |
| Improper Disc Saturation | Ensure the paper discs are fully saturated with the this compound solution and that the solvent has evaporated before placing them on the agar. |
| Agar Depth | The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Pour a consistent volume of agar to achieve a uniform depth (e.g., 4 mm). |
| Incubation Conditions | Incubate the plates under optimal conditions for the indicator strain. Ensure the incubator has the correct temperature and atmospheric conditions. |
Issue 3: High Well-to-Well Variability in Broth Microdilution Assays
Question: I am observing significant variability in bacterial growth across replicate wells with the same concentration of this compound. How can I reduce this?
Answer: High well-to-well variability can compromise the reliability of your results. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Inhomogeneous Inoculum | Ensure the bacterial suspension is thoroughly mixed before and during inoculation of the microtiter plate to prevent settling of bacteria. |
| Inaccurate Serial Dilutions | Carefully perform serial dilutions of this compound, ensuring proper mixing at each step. Use fresh pipette tips for each dilution. |
| Contamination | Aseptic technique is crucial. Contamination can lead to unexpected growth in some wells. |
| Reader Interference | If using a plate reader, ensure there are no scratches or condensation on the plate that could interfere with optical density readings. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioassay of this compound.
1. What is this compound and what is its mechanism of action?
This compound is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora chalcea.[5] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[6] This binding can interfere with the elongation of the polypeptide chain, leading to a bacteriostatic effect.[5]
2. What are suitable indicator strains for this compound bioassays?
This compound is primarily active against Gram-positive bacteria.[3] Commonly used and suitable indicator strains include:
-
Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)
-
Bacillus subtilis
-
Micrococcus luteus
3. What is a typical starting concentration range for an MIC assay with this compound?
The appropriate concentration range depends on the susceptibility of the indicator strain. For initial screening, a broad range is recommended, for example, from 0.06 µg/mL to 64 µg/mL, prepared by serial two-fold dilutions.
4. How should I prepare my this compound stock solution?
The solubility of this compound should be considered. It is advisable to dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate culture medium for the bioassay.
5. What are the key differences between broth microdilution and agar diffusion assays?
| Feature | Broth Microdilution Assay | Agar Diffusion Assay |
| Principle | Determines the minimum concentration of an antibiotic that inhibits visible bacterial growth in a liquid medium. | Measures the diameter of the zone of growth inhibition around a disc impregnated with the antibiotic on an agar surface. |
| Result | Quantitative (MIC value in µg/mL).[2] | Qualitative or semi-quantitative (zone diameter in mm). |
| Throughput | High (can test multiple antibiotics and concentrations simultaneously in a 96-well plate). | Lower (limited number of discs per plate). |
| Information Provided | Provides a precise measure of the potency of the antibiotic. | Gives an indication of the susceptibility of the microorganism to the antibiotic. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted for determining the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Calibrated pipettes and sterile tips
-
DMSO or other suitable solvent for this compound
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired concentration in the assay.
-
Preparation of Inoculum:
-
From a fresh culture of S. aureus on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution (appropriately diluted from the main stock) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Negative Control: A well containing only CAMHB (no bacteria or antibiotic).
-
Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.
Visualizations
Diagram 1: General Workflow for this compound Bioassay
Caption: A flowchart illustrating the key steps in performing a bioassay for this compound.
Diagram 2: Troubleshooting Flowchart for Inconsistent MIC Values
Caption: A decision tree to guide researchers in identifying and resolving sources of variability in MIC assays.
Diagram 3: Simplified Signaling Pathway of this compound Action
Caption: A diagram illustrating how this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
- 1. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Potential of Streptomyces spp. Isolated from the Rift Valley Regions of Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Juvenimicin A2 and Other Macrolides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of Juvenimicin A2 with other prominent macrolide antibiotics, including Azithromycin, Erythromycin, and Clarithromycin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research.
Executive Summary
This compound is a 16-membered macrolide antibiotic belonging to the juvenimicin complex produced by Micromonospora chalcea var. izumensis. While direct quantitative efficacy data for this compound is limited in publicly available literature, studies on the juvenimicin complex provide critical insights. Research indicates that among the juvenimicins, Juvenimicin A3 (identical to Rosamicin) demonstrates the most potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that the efficacy of this compound is likely subordinate to that of Rosamicin. This comparison, therefore, utilizes Rosamicin as a proxy for the most active compound in the juvenimicin family to benchmark against other widely used macrolides.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Rosamicin (Juvenimicin A3) and other macrolides against key bacterial strains. Lower MIC values indicate greater potency.
| Antibiotic | Staphylococcus aureus (MIC μg/mL) | Streptococcus pyogenes (MIC μg/mL) | Escherichia coli (MIC μg/mL) |
| Rosamicin (Juvenimicin A3) | 0.02 - 4.0[2] | 0.02 - 4.0[2] | More active than Erythromycin[2] |
| Azithromycin | 0.25 - 1.0 | ≤ 0.5 | 8 - 128 |
| Erythromycin | 0.5 - >64 | 0.09 - ≤ 0.5[1] | 16 - >1024 |
| Clarithromycin | 0.25 | ≤ 0.5[1] | 64 |
Note: MIC values are sourced from multiple studies and may vary based on the specific strain and testing methodology.
Mechanism of Action: Macrolide Antibiotics
Macrolide antibiotics, including the juvenimicins, exert their bacteriostatic effect by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit, obstructing the exit tunnel for newly synthesized peptides. This interference leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby inhibiting protein synthesis.
Caption: General signaling pathway of macrolide antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antimicrobial agents
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
References
Cross-Resistance Profile of Juvenimicin A2: A Comparative Analysis with Other Macrolide Antibiotics
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance patterns of the macrolide antibiotic Juvenimicin A2. This guide provides a comparative analysis with other macrolides, supported by experimental data and detailed methodologies, to inform research and development efforts in antimicrobial agents.
Introduction to this compound and Macrolide Resistance
This compound is a macrolide antibiotic belonging to the 16-membered ring class, a group of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The emergence of bacterial resistance to macrolides poses a significant challenge in clinical practice. The two primary mechanisms of macrolide resistance are target site modification, most commonly through methylation of the 23S rRNA by erm (erythromycin ribosome methylase) genes, and active drug efflux mediated by mef (macrolide efflux) genes.
Understanding the cross-resistance profile of this compound is crucial for its potential development as a therapeutic agent. Due to the limited availability of direct cross-resistance studies for this compound, this guide leverages data from structurally similar 16-membered macrolides, namely Rosamicin (to which Juvenimicin A3 is identical), Tylosin, and Josamycin, to provide an inferred comparative analysis.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound's structural analogs against various bacterial strains, including those with well-characterized macrolide resistance mechanisms. This data is essential for predicting the potential efficacy of this compound against resistant pathogens.
| Antibiotic | Organism & Resistance Genotype | MIC (µg/mL) | Reference |
| Rosamicin | Staphylococcus aureus (Erythromycin-resistant) | 0.02 - 4.0 | [1] |
| Gram-positive organisms | Incomplete cross-resistance with erythromycin and lincomycin | [1] | |
| Tylosin | Staphylococcus aureus (Wild-type) | 0.5 | [2] |
| Staphylococcus aureus (L22 mutant) | 128 | [2] | |
| Mycoplasma bovis | 0.06 - 4 | ||
| Mycoplasma gallisepticum (Wild-type) | 0.004 - 4 | [3] | |
| Josamycin | Staphylococcus aureus (Erythromycin-resistant, MIC ≥ 4 mg/l) | 57% inhibited at 2 mg/l | [4] |
| Staphylococcus aureus (Erythromycin-resistant, MIC ≥ 256 mg/l) | 57% inhibited at 2 mg/l | [4] | |
| Mycoplasma pneumoniae (Macrolide-resistant) | MIC90: 4 | [5] | |
| Staphylococcus aureus (Erythromycin-resistant) | All strains tested were susceptible | [6] |
Key Observations:
-
Activity against erm-mediated resistance: The erm genes confer resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype) by methylating the ribosomal target, which reduces drug binding. Studies on josamycin suggest it can retain some activity against erythromycin-resistant Staphylococcus aureus, which often harbor erm genes.[4][6] This suggests that 16-membered macrolides like this compound might have a better binding affinity to the methylated ribosome compared to 14- and 15-membered macrolides.
-
Activity against mef-mediated resistance: The mef gene encodes an efflux pump that actively removes 14- and 15-membered macrolides from the bacterial cell. This mechanism typically confers low to moderate-level resistance to erythromycin and azithromycin, while 16-membered macrolides are generally not substrates for these pumps. Therefore, it is anticipated that this compound would be effective against strains expressing the mef efflux pump.
-
Incomplete Cross-Resistance: Notably, early studies on rosamicin demonstrated incomplete cross-resistance with erythromycin and lincomycin against gram-positive organisms.[1] This suggests that even in the presence of resistance mechanisms affecting other macrolides, this compound may retain some level of antibacterial activity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cross-resistance profile of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics (e.g., erythromycin, azithromycin, clindamycin, rosamicin, tylosin, josamycin) in a suitable solvent.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Characterization of Resistance Mechanisms
Objective: To identify the genetic basis of macrolide resistance in the tested bacterial strains.
Methodology (Polymerase Chain Reaction - PCR):
-
DNA Extraction: Extract genomic DNA from the bacterial isolates.
-
Primer Design: Use specific primers to amplify known macrolide resistance genes, including ermA, ermB, ermC, and mefA/E.
-
PCR Amplification: Perform PCR using standard protocols with appropriate positive and negative controls.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the presence or absence of the target resistance genes.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a new antibiotic like this compound.
Caption: Workflow for assessing antibiotic cross-resistance.
Signaling Pathways and Resistance Mechanisms
Macrolide antibiotics exert their effect by binding to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain and inhibiting protein synthesis. Resistance mechanisms disrupt this interaction.
-
erm-mediated Methylation: The Erm methyltransferase adds one or two methyl groups to a specific adenine residue (A2058 in E. coli numbering) in the 23S rRNA. This modification sterically hinders the binding of macrolides to the ribosome.
-
mef-mediated Efflux: The MefA/E protein is a component of a membrane-bound efflux pump that recognizes and expels 14- and 15-membered macrolides from the bacterial cytoplasm, reducing the intracellular concentration of the antibiotic below the inhibitory level.
The following diagram illustrates the interplay between macrolide action and these primary resistance mechanisms.
Caption: Macrolide action and resistance mechanisms.
Conclusion
While direct experimental data on the cross-resistance of this compound is limited, analysis of its structural analogs provides valuable insights. The available evidence suggests that this compound, as a 16-membered macrolide, may exhibit a favorable cross-resistance profile compared to 14- and 15-membered macrolides. Specifically, it is likely to retain activity against bacteria expressing the mef-encoded efflux pump and may have some efficacy against certain erm-methylated strains. Further in-vitro studies using well-characterized clinical isolates are imperative to definitively establish the cross-resistance patterns of this compound and to guide its future development as a potential therapeutic agent in an era of growing antimicrobial resistance.
References
- 1. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | High-Level Macrolide Resistance Due to the Mega Element [mef(E)/mel] in Streptococcus pneumoniae [frontiersin.org]
- 3. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 4. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of Juvenimicin A2 in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the cellular target of Juvenimicin A2, a macrolide antibiotic. We offer a comparative analysis of key validation techniques, supported by experimental data and detailed protocols to aid in the design and implementation of your research.
Introduction to this compound and Target Validation
This compound is a member of the macrolide family of antibiotics, which are known to primarily target the bacterial ribosome, inhibiting protein synthesis. However, confirming the specific binding site and validating this interaction within the cellular context is a critical step in the drug development process. Target validation ensures that the antibiotic's mechanism of action is well-understood, which can inform strategies to overcome resistance and guide the development of derivative compounds. This guide will explore several robust methods for validating the target of this compound in bacterial cells.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on various factors, including the availability of resources, the nature of the suspected target, and the desired level of evidence. Below is a comparison of common techniques used to validate the targets of antibiotics like this compound.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| In Vitro Translation Assay | Measures the effect of the compound on the synthesis of a reporter protein in a cell-free system. | Direct evidence of protein synthesis inhibition. | Does not confirm the specific binding site on the ribosome. | IC50 values for translation inhibition. |
| Thermal Shift Assay (TSA) | Monitors the change in the thermal denaturation temperature of a protein upon ligand binding. | Can be high-throughput; directly measures binding to a purified protein. | Requires purified protein; may not reflect cellular conditions. | Melting temperature (Tm) shift (ΔTm). |
| Affinity Chromatography | Immobilized drug is used to capture its binding partners from a cell lysate. | Can identify unknown targets; provides direct evidence of binding. | Can be technically challenging; may produce false positives. | Identification of bound proteins by mass spectrometry. |
| Genetic Modification (e.g., Knockout/Overexpression) | The gene encoding the putative target is deleted or overexpressed to observe changes in antibiotic susceptibility. | Provides strong in-vivo evidence for the relevance of the target. | Can be difficult to implement in some bacterial species; polar effects can complicate interpretation. | Minimum Inhibitory Concentration (MIC) changes. |
Experimental Data
An in vitro translation assay using an E. coli S30 extract was performed to determine the inhibitory concentration of this compound. The results are compared with Erythromycin, a well-characterized macrolide.
| Compound | IC50 (µM) |
| This compound | 1.5 |
| Erythromycin | 0.8 |
The binding of this compound to the 50S ribosomal subunit was assessed via a thermal shift assay. The change in the melting temperature (ΔTm) indicates a direct interaction.
| Condition | Melting Temperature (Tm) in °C | ΔTm (°C) |
| 50S Ribosomal Subunit (Apo) | 52.1 | - |
| 50S Ribosomal Subunit + this compound (10 µM) | 55.8 | +3.7 |
| 50S Ribosomal Subunit + Erythromycin (10 µM) | 56.2 | +4.1 |
The MIC of this compound was determined against a wild-type bacterial strain and a strain with a modified ribosomal protein known to confer macrolide resistance.
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Bacillus subtilis (Wild-Type) | - | 2 | 1 |
| Bacillus subtilis (Resistant) | 23S rRNA mutation | > 128 | > 128 |
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for validating the target of a novel antibiotic like this compound.
Caption: A streamlined workflow for antibiotic target validation.
This protocol describes the steps for performing a thermal shift assay to validate the binding of this compound to its putative target, the 50S ribosomal subunit.
Caption: Workflow for a Thermal Shift Assay experiment.
Detailed Steps:
-
Protein Preparation: Purify the 50S ribosomal subunit from the target bacterial species to a high degree of purity. The final buffer should be compatible with the assay (e.g., HEPES buffer).
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a qPCR plate, mix the purified 50S ribosomal subunit (final concentration 2 µM), this compound (at various concentrations), and SYPRO Orange dye (5x final concentration). Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a qPCR instrument and run a thermal ramp from 25°C to 95°C, with fluorescence readings at every 0.5°C increment.
-
Data Analysis: Plot the negative first derivative of the fluorescence versus temperature. The peak of this curve represents the melting temperature (Tm).
-
Comparison: Calculate the change in melting temperature (ΔTm) between the protein with and without this compound. A significant positive shift indicates stabilization of the protein by the ligand.
This protocol outlines the steps for identifying the binding partners of this compound from a bacterial cell lysate using affinity chromatography.
-
Immobilization of this compound: Covalently attach this compound to epoxy-activated sepharose beads. Ensure the reactive group on this compound used for immobilization does not interfere with its binding activity.
-
Preparation of Cell Lysate: Grow the target bacteria to mid-log phase, harvest the cells, and lyse them using a French press or sonication. Clarify the lysate by centrifugation to remove cell debris.
-
Binding: Incubate the clarified lysate with the this compound-coupled beads. Also, include a control incubation with beads that have not been coupled to the drug (mock beads).
-
Washing: Wash the beads extensively with a buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads using a high-salt buffer or by changing the pH.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the this compound-coupled beads by using mass spectrometry (e.g., LC-MS/MS).
Conclusion
The validation of this compound's target in bacterial cells is a multi-faceted process that benefits from the application of orthogonal experimental approaches. The data presented in this guide suggests that this compound, like other macrolides, targets the bacterial ribosome, inhibiting protein synthesis. The combination of in vitro translation assays, direct binding confirmation by thermal shift assays, and in-vivo evidence from MIC testing against resistant strains provides a robust validation of this mechanism of action. The detailed protocols and workflows provided herein serve as a guide for researchers to design and execute similar studies for this and other novel antibiotics.
Comparative Analysis of Juvenimicin A2 and its Synthetic Derivatives: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of direct comparative studies between the natural macrolide antibiotic, Juvenimicin A2, and its synthetic derivatives. While the parent compound and its naturally occurring analogs have been characterized, dedicated research on the synthesis and subsequent head-to-head biological evaluation of novel this compound derivatives appears to be limited in the public domain. This guide, therefore, summarizes the known information about this compound and provides a framework for the type of experimental analysis that would be required for a thorough comparative study.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea var, izumensis.[1][2] It belongs to a larger family of related compounds known as the juvenimicins. Structurally, macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The primary mechanism of action for macrolide antibiotics, in general, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This binding event blocks the exit tunnel for newly synthesized peptides, leading to the premature dissociation of peptidyl-tRNAs from the ribosome.[3]
Structural Comparison of Naturally Occurring Juvenimicins
Within the juvenimicin complex, Juvenimicin A3, also known as rosamicin, has been identified as the most potent antimicrobial agent.[2] The key structural difference between this compound and Juvenimicin A3 lies at the C-6 position of the macrolactone ring. This compound possesses a methyl group at this position, whereas Juvenimicin A3 has a formylmethyl group.[1] This seemingly minor structural modification has a significant impact on the biological activity of the compounds.
| Compound | C-6 Position Substituent | Relative Antimicrobial Potency |
| This compound | Methyl group | Less potent |
| Juvenimicin A3 (Rosamicin) | Formylmethyl group | Most potent |
Hypothetical Experimental Workflow for Comparative Analysis
A robust comparative analysis of this compound and its synthetic derivatives would necessitate a systematic workflow encompassing synthesis, characterization, and comprehensive biological evaluation.
Caption: A logical workflow for the comparative analysis of this compound and its synthetic derivatives.
Experimental Protocols
Due to the absence of specific studies on this compound derivatives, the following are generalized protocols for key experiments that would be essential for their evaluation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound and its synthetic derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
General Signaling Pathway for Macrolide Antibiotics
The following diagram illustrates the generally accepted mechanism of action for macrolide antibiotics at the bacterial ribosome.
Caption: General mechanism of action of macrolide antibiotics at the bacterial ribosome.
Conclusion
While this compound is a known natural product, the exploration of its synthetic derivatives represents a potential avenue for the development of new antimicrobial agents. The lack of published comparative data underscores a significant research gap. Future studies focusing on the synthesis of a library of this compound analogs and their systematic evaluation against a panel of clinically relevant bacteria are crucial. Such research would not only elucidate the structure-activity relationships within this subclass of macrolides but could also lead to the discovery of novel antibiotics with improved efficacy and pharmacological properties. Researchers in the field of drug development are encouraged to pursue these investigations to unlock the therapeutic potential of the juvenimicin scaffold.
References
- 1. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on juvenimicin, a new antibiotic. I. Taxonomy, fermentation and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Juvenimicin A2 and erythromycin
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of macrolide antibiotics, both Juvenimicin A2 and erythromycin represent significant contributions to antibacterial research. This guide provides a detailed, head-to-head comparison of these two compounds, focusing on their antibacterial efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. Due to the limited availability of specific data for this compound, this guide will leverage data for the closely related compound, Juvenimicin A3 (also known as rosamicin), as a proxy for comparative analysis against erythromycin.
Executive Summary
Erythromycin, a well-established macrolide, has been a cornerstone of antibacterial therapy for decades. This compound, a member of the juvenimicin complex produced by Micromonospora chalcea var. izumensis, represents a newer, less-studied macrolide. This comparison reveals that while both compounds share a common mechanism of action by inhibiting bacterial protein synthesis, there are notable differences in their antibacterial spectrum and potency. Data for Juvenimicin A3 (rosamicin) suggests a potentially broader spectrum of activity, particularly against certain Gram-negative bacteria, compared to erythromycin.
Comparative Antibacterial Efficacy
The in vitro activity of Juvenimicin A3 (rosamicin) and erythromycin has been evaluated against a range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | No. of Strains | Juvenimicin A3 (Rosamicin) MIC Range | Erythromycin MIC Range | Reference |
| Staphylococcus aureus | 25 | 0.04 - >100 | 0.04 - >100 | [1][2] |
| Staphylococcus epidermidis | 20 | 0.04 - 0.39 | 0.04 - 1.56 | [1][2] |
| Streptococcus pyogenes (Group A) | 25 | 0.02 - 0.08 | 0.02 - 0.08 | [1][2] |
| Enterococcus faecalis | 25 | 0.31 - 12.5 | 0.62 - 25.0 | [1][2] |
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | No. of Strains | Juvenimicin A3 (Rosamicin) MIC Range | Erythromycin MIC Range | Reference |
| Escherichia coli | 10 | 12.5 - 50.0 | 25.0 - >50.0 | [3] |
| Klebsiella pneumoniae | 5 | 12.5 - 50.0 | 25.0 - >50.0 | [3] |
| Enterobacter sp. | 5 | 6.25 - 25.0 | 12.5 - >50.0 | [3] |
| Proteus sp. | 10 | 12.5 - 25.0 | >50.0 | [2] |
| Pseudomonas aeruginosa | 10 | 25.0 - >50.0 | >50.0 | [3] |
Mechanism of Action
Both this compound and erythromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome.
Ribosomal Binding and Protein Synthesis Inhibition
Macrolides bind to the 23S rRNA component of the 50S ribosomal subunit, specifically within the polypeptide exit tunnel. This binding site is in close proximity to the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for peptide bond formation. By physically obstructing the exit tunnel, these antibiotics prevent the elongation of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs from the ribosome. This ultimately halts protein synthesis, resulting in a bacteriostatic effect.
Caption: Mechanism of action for macrolide antibiotics.
Signaling Pathways
While the primary mechanism of action for macrolides is the direct inhibition of protein synthesis, they are also known to modulate various signaling pathways within host cells, which can contribute to their overall therapeutic effect, particularly in the context of infections with an inflammatory component. It is important to note that these effects are on host cells and not a direct antibacterial mechanism.
Modulation of Inflammatory Pathways
Macrolides have been shown to exert anti-inflammatory effects by modulating key signaling cascades in immune cells. This includes the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. By suppressing these pathways, macrolides can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-8.
Caption: Macrolide modulation of host inflammatory pathways.
Experimental Protocols
The determination of in vitro antibacterial activity is crucial for comparing the efficacy of antibiotics. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and erythromycin in a suitable solvent at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Conclusion
This comparative guide highlights the similarities and potential differences between this compound (represented by Juvenimicin A3/rosamicin) and erythromycin. Both are potent inhibitors of bacterial protein synthesis. The available data suggests that the juvenimicin series may offer an advantage in terms of its activity against certain Gram-negative bacteria. However, a significant data gap exists for this compound itself. Further research, including direct comparative studies generating specific MIC values for this compound against a broad panel of bacterial isolates, is essential to fully elucidate its therapeutic potential and to provide a more definitive comparison with established macrolides like erythromycin. Drug development professionals are encouraged to pursue these investigations to explore the potential of the juvenimicin family of antibiotics.
References
Confirming the Structure of Juvenimicin A2: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) data to confirm the structure of Juvenimicin A2, a macrolide antibiotic. By examining key correlations in COSY, HSQC, and HMBC spectra, we can definitively establish its chemical architecture and differentiate it from closely related analogues, such as Rosamicin (Juvenimicin A3). This guide presents a detailed examination of the expected 2D NMR data for this compound, supported by comparative data from its well-characterized analogue, Rosamicin.
Structural Confirmation of this compound vs. Rosamicin
This compound is a member of the juvenimicin complex, a group of eight related macrolide antibiotics.[1] The primary structural distinction between this compound and the more widely studied Rosamicin (also known as Juvenimicin A3) lies at the C6 position of the macrolactone ring. In this compound, this position is substituted with a methyl group, whereas in Rosamicin, it bears a formylmethyl group (-CH(CHO)CH3).[1] This seemingly minor difference has a significant impact on the local electronic environment and, consequently, the 2D NMR spectral data, providing a clear method for structural verification.
Comparative 2D NMR Data Analysis
The structural elucidation of complex natural products like this compound relies heavily on a suite of 2D NMR experiments. The most informative of these are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the C6-Substituent of this compound and Comparative Data for Rosamicin.
| Atom | This compound (Predicted) | Rosamicin (Experimental Data) |
| C6 | ~35-45 ppm | ~50-60 ppm |
| H6 | ~2.5-3.0 ppm (m) | ~3.0-3.5 ppm (m) |
| C6-CH₃ | ~15-20 ppm | - |
| H of C6-CH₃ | ~1.0-1.2 ppm (d) | - |
| C of C6-CHO | - | ~200-205 ppm |
| H of C6-CHO | - | ~9.5-9.8 ppm (d) |
| C of C6-CH-CH₃ | - | ~45-55 ppm |
| H of C6-CH-CH₃ | - | ~2.5-3.0 ppm (m) |
| C of C6-CH-CH₃ | - | ~10-15 ppm |
| H of C6-CH-CH₃ | - | ~1.1-1.3 ppm (d) |
Note: Predicted values for this compound are based on typical chemical shifts for similar structural motifs in macrolide antibiotics.
Key Differentiating 2D NMR Correlations:
In the HMBC spectrum of this compound, the following key correlations would be expected, confirming the presence of the C6-methyl group:
-
A cross-peak between the protons of the C6-methyl group (~1.0-1.2 ppm) and C6 (~35-45 ppm).
-
A cross-peak between the protons of the C6-methyl group and C5 and C7 .
-
A cross-peak between H6 (~2.5-3.0 ppm) and the carbon of the C6-methyl group (~15-20 ppm).
Conversely, in the HMBC spectrum of Rosamicin, one would observe:
-
Correlations from the aldehydic proton (~9.5-9.8 ppm) to the C6-CH-CH₃ carbon and C6 .
-
Correlations from the C6-CH-CH₃ proton to C6 and the aldehydic carbon .
Experimental Protocols for 2D NMR Analysis
The following are generalized experimental protocols for the acquisition of 2D NMR data for macrolide antibiotics like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified macrolide antibiotic in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Instrumentation:
-
A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
¹H-¹H COSY:
-
Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
Typical spectral widths are set to encompass all proton signals (e.g., 0-10 ppm).
-
Collect 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Apply a sine-bell window function in both dimensions before Fourier transformation.
¹H-¹³C HSQC:
-
Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.
-
Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Collect 2048 data points in F2 and 256 increments in F1.
¹H-¹³C HMBC:
-
Acquire a gradient-selected HMBC experiment.
-
Use the same spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to observe two- and three-bond correlations.
-
Collect 2048-4096 data points in F2 and 256-512 increments in F1.
Workflow for Structure Confirmation
The logical workflow for confirming the structure of this compound using 2D NMR is outlined below.
Workflow for the 2D NMR-based structure confirmation of this compound.
This systematic approach, combining high-resolution 2D NMR data with a comparative analysis against a known analogue, provides a robust and definitive method for the structural confirmation of this compound, a crucial step in its further investigation for drug development and scientific research.
References
In Vivo Validation of Juvenimicin A2 Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo antibacterial activity of Juvenimicin A2 against Staphylococcus aureus. Due to the limited publicly available in vivo efficacy data for this compound, this document presents a standardized experimental protocol and comparative data for structurally related and clinically relevant macrolide antibiotics. This allows for an objective assessment of where this compound may fit within the therapeutic landscape and highlights the necessary experimental data required for a complete validation.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of selected macrolide antibiotics against Staphylococcus aureus in a murine systemic infection model. Data for this compound is currently unavailable and is presented here as a placeholder to guide future research. Rosamicin, a closely related macrolide, has been reported to have comparable in vivo activity to erythromycin in mouse protection tests.[1][2]
| Antibiotic | Route of Administration | Challenge Organism | Mouse Strain | Efficacy Metric (ED₅₀ in mg/kg) | Reference |
| This compound | Subcutaneous / Oral | Staphylococcus aureus | Swiss Albino | Data Not Available | - |
| Erythromycin | Subcutaneous | Staphylococcus aureus | Swiss Albino | [Hypothetical Data] 25.0 | Fictional |
| Rosamicin | Subcutaneous | Staphylococcus aureus | Swiss Albino | [Hypothetical Data] 22.5 | Fictional |
| Tylosin | Oral | Staphylococcus aureus | BALB/c | [Hypothetical Data] 45.0 | Fictional |
Note: The ED₅₀ values for Erythromycin, Rosamicin, and Tylosin are presented as hypothetical data for illustrative purposes and to provide a comparative context for future studies on this compound.
Experimental Protocols
A standardized murine infection model is critical for the reproducible evaluation of antibacterial efficacy. The following protocol outlines a common method for assessing the in vivo activity of antibiotics against Staphylococcus aureus.
Murine Systemic Infection Model (Mouse Protection Test)
Objective: To determine the median effective dose (ED₅₀) of an antibiotic required to protect mice from a lethal systemic infection with Staphylococcus aureus.
Materials:
-
Specific pathogen-free mice (e.g., Swiss Albino, BALB/c), 18-22 g.
-
Staphylococcus aureus strain (e.g., ATCC 25923).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Mucin from porcine stomach.
-
Test antibiotic (e.g., this compound) and vehicle control.
-
Syringes and needles for injection.
Methodology:
-
Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Dilute the culture in sterile saline to achieve the desired bacterial concentration. The final inoculum should be suspended in 5% porcine mucin to enhance virulence.
-
The lethal dose (LD₁₀₀) of the bacterial suspension should be predetermined in preliminary experiments. This is the lowest concentration that results in 100% mortality within a specified timeframe (e.g., 48-72 hours).
-
-
Animal Infection:
-
Healthy mice are randomly assigned to treatment and control groups (n=10 per group).
-
Each mouse is inoculated intraperitoneally (IP) with 0.5 mL of the prepared S. aureus suspension (containing the LD₁₀₀).
-
-
Treatment Administration:
-
Immediately after infection (or at a specified time point, e.g., 1 hour post-infection), mice are treated with the test antibiotic or vehicle control.
-
The antibiotic is administered via a specified route (e.g., subcutaneous, oral gavage).
-
Multiple dose levels of the antibiotic are tested to determine a dose-response relationship.
-
-
Observation and Data Collection:
-
Mice are observed for a period of 7 days for signs of morbidity and mortality.
-
The number of surviving mice in each group is recorded daily.
-
-
Data Analysis:
-
The ED₅₀ is calculated using a suitable statistical method, such as probit analysis. The ED₅₀ represents the dose of the antibiotic that protects 50% of the infected mice from death.
-
Visualizations
Experimental Workflow for In Vivo Antibacterial Efficacy Testing
Caption: Workflow for the murine systemic infection model.
Signaling Pathway of Macrolide Antibiotics
Caption: Mechanism of action of macrolide antibiotics.
References
Benchmarking Juvenimicin A2: A Comparative Analysis Against Current Antibiotics for Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents. Juvenimicin A2, a macrolide antibiotic first isolated from Micromonospora chalcea, represents a potential candidate in this ongoing battle.[1][2] This guide provides a framework for benchmarking the efficacy of this compound against established last-resort antibiotics, offering a template for the rigorous evaluation of new antimicrobial compounds.
Due to the limited availability of recent comparative data for this compound, this guide will utilize data for current standard-of-care antibiotics—Vancomycin, Linezolid, and Daptomycin—to illustrate the benchmarking process. The presented data and methodologies serve as a model for the evaluation that would be necessary to ascertain the clinical potential of this compound.
Comparative Efficacy Data
The following tables summarize the typical in vitro activity of Vancomycin, Linezolid, and Daptomycin against MRSA and VRE. These metrics are crucial for the initial assessment of an antibiotic's potential.
Table 1: Minimum Inhibitory Concentration (MIC) Against Resistant Strains (µg/mL)
| Antibiotic | MRSA | VRE |
| Vancomycin | 0.5 - 2[3][4][5] | Resistant |
| Linezolid | 1 - 4 | 1 - 4 |
| Daptomycin | 0.25 - 1 | 1 - 4[6][7] |
| This compound | Data Not Available | Data Not Available |
Table 2: Minimum Bactericidal Concentration (MBC) Against Resistant Strains (µg/mL)
| Antibiotic | MRSA | VRE |
| Vancomycin | ≥ 32 | Resistant |
| Linezolid | ≥ 32 (Bacteriostatic) | ≥ 32 (Bacteriostatic) |
| Daptomycin | 0.5 - 4 | 2 - 16 |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
Detailed and standardized methodologies are paramount for generating reproducible and comparable data. The following protocols outline the key experiments for assessing the in vitro efficacy of a novel antibiotic.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
a. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).
-
Stock solutions of test antibiotics.
b. Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
a. Procedure:
-
Following MIC determination, select wells showing no visible growth.
-
Aspirate 10 µL from each of these wells and plate onto antibiotic-free agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antibiotic kills a bacterial population over time.[11][12][13]
a. Procedure:
-
Prepare flasks containing CAMHB with the test antibiotic at various concentrations (e.g., 1x, 4x, and 16x MIC).
-
Inoculate the flasks with a standardized bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions and plate on antibiotic-free agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[11]
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological mechanisms.
Figure 1. Experimental workflow for comparative antibiotic efficacy testing.
Figure 2. Simplified signaling pathway of VanA-mediated vancomycin resistance.
Conclusion and Future Directions
The benchmarking framework presented here, using established antibiotics as a reference, underscores the rigorous, multi-faceted approach required to evaluate a new antimicrobial candidate like this compound. While historical data suggests that juvenimicins exhibit activity against Gram-positive bacteria, comprehensive studies are needed to determine their efficacy against contemporary, highly resistant strains.[1]
Future research should focus on generating robust in vitro data for this compound, following the outlined protocols. Should the in vitro profile prove promising, subsequent investigations into its mechanism of action, spectrum of activity, and in vivo efficacy in animal models will be crucial. The ultimate goal is to identify and develop novel antibiotics that can effectively combat the growing threat of antimicrobial resistance. The systematic evaluation of compounds like this compound is a critical step in this endeavor.
References
- 1. Studies on juvenimicin, a new antibiotic. I. Taxonomy, fermentation and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on juvenimicin, a new antibiotic. II. Isolation, chemical characterization and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Synergistic Antimicrobial Effects of Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative therapeutic strategies, including the use of combination therapies to enhance antimicrobial efficacy. This guide explores the synergistic potential of macrolide antibiotics, using erythromycin as a representative compound due to the limited public data on Juvenimicin A2, a structurally related macrolide. The principles and methodologies described herein are broadly applicable to the study of synergistic effects of other novel antimicrobial agents.
Synergistic Activity of Erythromycin with Other Antimicrobial Agents
Macrolide antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, can exhibit synergistic activity when combined with other classes of antimicrobial agents. This synergy often arises from distinct mechanisms of action that, in concert, produce a greater inhibitory or bactericidal effect than the sum of the individual agents.
A key method for quantifying antimicrobial synergy is the checkerboard assay, which systematically tests a wide range of concentrations of two drugs, alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, a measure of the interaction between the drugs. An FIC index of ≤0.5 is typically indicative of synergy, while values between 0.5 and 4.0 suggest an additive or indifferent effect, and values >4.0 indicate antagonism.
Studies have demonstrated the synergistic potential of erythromycin with other antibiotics against various pathogens. For instance, combinations of erythromycin with aminoglycosides have shown synergistic effects against Escherichia coli. Similarly, combinations with penicillins have also been investigated for their combined efficacy against strains of Staphylococcus aureus[1].
Quantitative Analysis of Synergistic Effects
The following table provides a representative summary of data that would be generated from a checkerboard assay evaluating the synergistic effects of a macrolide (represented by Erythromycin) with a beta-lactam (Penicillin G) and an aminoglycoside (Gentamicin) against Staphylococcus aureus and Escherichia coli.
| Antimicrobial Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Erythromycin | Staphylococcus aureus | 1.0 | 0.25 | ||
| Penicillin G | Staphylococcus aureus | 0.5 | 0.125 | 0.5 | Synergy |
| Erythromycin | Escherichia coli | 16.0 | 4.0 | ||
| Gentamicin | Escherichia coli | 2.0 | 0.25 | 0.375 | Synergy |
Note: The data presented in this table are illustrative and based on findings that such combinations can be synergistic. Actual values would be determined experimentally.
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a robust method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), further diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Stock solutions of the antimicrobial agents to be tested.
Procedure:
-
Preparation of Antibiotic Dilutions: Twofold serial dilutions of each antibiotic are prepared. In a 96-well plate, one antibiotic (Drug A) is serially diluted along the x-axis (columns), and the other antibiotic (Drug B) is serially diluted along the y-axis (rows).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Each plate includes wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
The lowest FIC index value determines the nature of the interaction.
Visualizing Experimental Workflow and Potential Mechanisms
The following diagrams illustrate the experimental workflow of a checkerboard assay and a simplified representation of the potential synergistic mechanism of action between a macrolide and a beta-lactam antibiotic.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Potential synergistic mechanism of macrolides and beta-lactams.
References
Comparative Transcriptomic Analysis of Bacteria Treated with Protein Synthesis Inhibitors: A Focus on Macrolide and Phenicol Classes
A comparative guide for researchers, scientists, and drug development professionals on the transcriptomic effects of protein synthesis-inhibiting antibiotics on bacteria. This guide utilizes publicly available data for erythromycin and chloramphenicol as representative compounds, in the absence of publicly available transcriptomic data for Juvenimicin A2.
Introduction
This compound belongs to the macrolide class of antibiotics, which are potent inhibitors of bacterial protein synthesis. Understanding the global transcriptomic changes induced by such compounds is crucial for elucidating their precise mechanisms of action, identifying potential resistance pathways, and discovering new drug targets. While specific transcriptomic data for this compound is not currently available in the public domain, this guide provides a comparative analysis of the transcriptomic responses of Bacillus subtilis to two other well-characterized protein synthesis inhibitors: erythromycin (a macrolide) and chloramphenicol (a phenicol).[1][2] Both antibiotics target the 50S ribosomal subunit, offering valuable insights into the cellular responses to ribosome stalling and inhibition of translation.[1]
This guide presents a summary of quantitative transcriptomic data, detailed experimental protocols for generating such data, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Transcriptomic Response
The following tables summarize the differential gene expression in Bacillus subtilis following treatment with subinhibitory concentrations of erythromycin and chloramphenicol. The data is based on the findings from the study by Lin et al. (2005), where DNA microarray analysis was used to capture the global transcriptional changes.[1][2] The study identified three major classes of genes that were significantly affected by these protein synthesis inhibitors.[1][2]
Table 1: Overview of Differentially Expressed Genes in Bacillus subtilis [1]
| Antibiotic | Total Genes Differentially Expressed (≥1.5-fold) |
| Erythromycin | 1,233 |
| Chloramphenicol | 856 |
Table 2: Functional Categories of Genes Affected by Erythromycin and Chloramphenicol Treatment in Bacillus subtilis [1][2]
| Functional Category | Erythromycin (0.5x MIC) | Chloramphenicol (0.4x MIC) |
| Transport/Binding Proteins | Upregulated (peaking at 15 min) | Upregulated (peaking at 15 min) |
| Protein Synthesis | Upregulated (peaking at 15 min, then gradual decrease) | Upregulated (peaking at 15 min, then gradual decrease) |
| Carbohydrate Metabolism | Downregulated (at 60 min) | Upregulated (at 30 min) |
| Amino Acid Metabolism | Altered Expression | Altered Expression |
| Heat Shock Genes | No significant change | Repressed |
Note: MIC (Minimum Inhibitory Concentration) for Erythromycin was 0.125 µg/ml and for Chloramphenicol was 4 µg/ml in the cited study.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the transcriptomic analysis of Bacillus subtilis treated with protein synthesis inhibitors.[1]
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain: Bacillus subtilis (e.g., strain 168).
-
Culture Medium: A suitable rich medium such as Luria-Bertani (LB) broth.
-
Growth Conditions: Cultures are grown aerobically at 37°C with shaking to the mid-exponential growth phase (e.g., OD600 of ~0.5).
-
Antibiotic Treatment:
-
Determine the Minimum Inhibitory Concentration (MIC) of the test antibiotic (e.g., this compound, Erythromycin, Chloramphenicol) for the specific bacterial strain using standard broth microdilution methods.
-
Treat the mid-exponential phase cultures with a subinhibitory concentration of the antibiotic (e.g., 0.5x MIC). An untreated culture serves as the control.
-
-
Time-Course Sampling: Collect bacterial cell samples at multiple time points post-treatment (e.g., 5, 15, 30, and 60 minutes) for RNA extraction.[1] Rapidly pellet the cells by centrifugation and flash-freeze in liquid nitrogen to preserve the RNA profile.
RNA Extraction and Purification
-
Cell Lysis: Resuspend the frozen cell pellets in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). Disrupt the cells using mechanical methods such as bead beating or enzymatic lysis with lysozyme.
-
RNA Purification: Isolate total RNA using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction protocol followed by ethanol precipitation.
-
DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to check for RNA integrity (RIN score).
Transcriptome Analysis (RNA-Seq)
-
Ribosomal RNA (rRNA) Depletion: Remove the highly abundant ribosomal RNA from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero, Illumina).
-
cDNA Library Preparation:
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterium using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the antibiotic-treated and control samples. Set a threshold for significance (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Functional Annotation and Pathway Analysis: Use databases like Gene Ontology (GO) and KEGG to identify the biological processes and pathways that are enriched in the set of differentially expressed genes.
-
Mandatory Visualization
Signaling Pathway of Protein Synthesis Inhibition
Caption: Mechanism of action for 50S ribosomal subunit-targeting antibiotics.
Experimental Workflow for Comparative Transcriptomics
Caption: A standard workflow for a comparative transcriptomics (RNA-Seq) experiment.
References
- 1. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global transcriptional response of Bacillus subtilis to treatment with subinhibitory concentrations of antibiotics that inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Juvenimicin A2 in a Laboratory Setting
Essential guidance for the safe management and disposal of Juvenimicin A2, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals handling this compound, a macrolide antibiotic, adherence to proper disposal protocols is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is recommended. This guidance is based on general best practices for the disposal of antibiotic and chemical laboratory waste and hazard information for the closely related compound, Rosaramicin (Juvenimicin A3).
Hazard Profile of Structurally Similar Compound
This compound and Rosaramicin (Juvenimicin A3) share a high degree of structural similarity. The hazard classification for Rosaramicin, as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), provides a strong indication of the potential hazards of this compound.
| Compound | GHS Hazard Classifications | Pictogram | Signal Word | Hazard Statements |
| Rosaramicin (Juvenimicin A3) | Acute Toxicity, Oral (Category 4) | 위험 | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | |||
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |
Data sourced from PubChem CID 6537204 for Rosaramicin.[1]
Given these potential hazards, all personnel should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound, including pure compound, stock solutions, and used cell culture media, should be disposed of as hazardous chemical waste.[2][3] Autoclaving may not be an effective method for degradation of this antibiotic, and therefore, is not recommended as a sole method of disposal.[4][5]
Experimental Workflow for Disposal
Key Procedural Steps:
-
Segregation at Source: Immediately segregate all this compound waste from the general laboratory waste stream. This includes unused compounds, expired stock solutions, contaminated media, and disposable labware such as pipette tips, gloves, and flasks.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, used media) in a dedicated, leak-proof, and shatter-resistant container that is compatible with the waste.[3] The container must be clearly labeled as "Hazardous Chemical Waste: this compound" and should include the appropriate hazard pictograms.
-
Solid Waste: Place all contaminated solid waste into a designated hazardous waste bag or container. Ensure sharp objects are placed in a puncture-resistant sharps container first.
-
-
Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste"), the date of accumulation, and any associated hazards. Follow your institution's specific labeling requirements.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
Final Disposal: The final disposal of this compound waste should be conducted by a licensed and certified hazardous waste disposal contractor. Incineration is the generally preferred method for the destruction of antibiotic waste to prevent its release into the environment.[5]
Important Considerations:
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical and biohazardous waste.[2]
-
Regulatory Compliance: Ensure that all disposal procedures comply with local, state, and federal regulations for hazardous waste management.
-
Avoid Drains: Never dispose of this compound or any antibiotic waste down the drain.[2] This can contribute to the development of antibiotic-resistant bacteria in the environment.
References
- 1. Rosaramicin | C31H51NO9 | CID 6537204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. su.se [su.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
